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2-Amino-3-azido-2-methylpropanoic acid Documentation Hub

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  • Product: 2-Amino-3-azido-2-methylpropanoic acid
  • CAS: 120042-13-9

Core Science & Biosynthesis

Foundational

Technical Guide: Alpha-Methyl-Beta-Azidoalanine vs. Azidohomoalanine

Stability, Incorporation, and Application in Bioorthogonal Chemistry Executive Summary In the design of peptidomimetics and proteomic probes, the choice of azide-functionalized amino acid is often a trade-off between che...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Incorporation, and Application in Bioorthogonal Chemistry

Executive Summary

In the design of peptidomimetics and proteomic probes, the choice of azide-functionalized amino acid is often a trade-off between chemical stability and biological compatibility .

This guide provides a technical comparison between Azidohomoalanine (Aha) and Alpha-methyl-beta-azidoalanine . While both carry the azide handle for bioorthogonal "click" chemistry, their applications diverge significantly due to their structural impact on stability:

  • Azidohomoalanine (Aha): The standard for metabolic incorporation. It retains the alpha-proton, allowing ribosomal translation, but relies on side-chain extension (gamma-azide) to mitigate the instability inherent to beta-azidoamines.

  • Alpha-methyl-beta-azidoalanine: A specialized building block for peptide engineering. The alpha-methylation renders beta-elimination chemically impossible, offering superior stability and proteolytic resistance, but steric hindrance precludes standard ribosomal incorporation.

Part 1: The Stability Paradox & Beta-Elimination

To understand the selection criteria, one must first understand the failure mode of the "parent" molecule, beta-azidoalanine (2-amino-3-azidopropanoic acid).

The Mechanism of Instability

Beta-azidoalanine is notoriously unstable. The azide group at the


-position acts as a leaving group (or facilitates the acidity of the 

-proton), leading to rapid degradation via

-elimination
(E2 mechanism) under basic or physiological conditions. This reaction expels hydrazoic acid (

) and generates dehydroalanine , a reactive electrophile that destroys the peptide's integrity.

The Structural Solution:

  • Aha Approach (The "Gamma Shift"): Aha moves the azide group to the

    
    -carbon (homoalanine). This separates the electron-withdrawing azide from the 
    
    
    
    -proton, significantly raising the activation energy for elimination.
  • Alpha-Methyl Approach (The "Alpha Block"): Alpha-methyl-beta-azidoalanine replaces the

    
    -proton with a methyl group. Without an anti-periplanar proton to abstract, the E2 elimination mechanism is mechanistically impossible .
    

BetaElimination Substrate Beta-Azidoalanine (Unstable) TS Transition State (E2 Elimination) Substrate->TS Alpha-Proton Abstraction Base Base (OH- / Physiol.) Base->TS Product Dehydroalanine (Degraded) TS->Product - N3 (Azide) AlphaMethyl Alpha-Methyl-Beta-Azidoalanine (Stable) Block No Alpha-Proton (Elimination Blocked) AlphaMethyl->Block Methyl Substitution Block->Product X

Figure 1: The mechanism of beta-elimination in azido amino acids. Alpha-methylation provides a hard chemical block against this degradation pathway.

Part 2: Azidohomoalanine (Aha) – The Metabolic Workhorse

Primary Application: In vivo metabolic labeling, nascent proteome analysis (BONCAT).

Mechanism of Action

Aha mimics Methionine (Met). It is a substrate for the endogenous Methionyl-tRNA Synthetase (MetRS) . Although MetRS activates Aha slower than Met (


 is approx. 400-fold lower), it is sufficient for incorporation into proteins during translation when Met is depleted.
Stability Profile
  • Chemical: Stable in physiological buffers (pH 7.4). Resistant to beta-elimination due to the gamma-positioning of the azide.

  • Metabolic: Generally stable, though intracellular reduction of the azide to an amine (forming 2,4-diaminobutanoic acid) can occur in highly reducing environments (e.g., mitochondrial matrix), potentially lowering click efficiency.

  • Fidelity: High. Misincorporation at non-Met sites is negligible.

Technical Limitations
  • Kinetics: Slower activation kinetics require Met depletion media for efficient labeling, which can induce stress responses (autophagy, translation arrest) if prolonged.

  • Toxicity: Long-term exposure (>24h) can be toxic due to global proteome perturbations.

Part 3: Alpha-Methyl-Beta-Azidoalanine – The Structural Architect

Primary Application: Solid-Phase Peptide Synthesis (SPPS), therapeutic peptide stapling, peptidomimetics.

Mechanism of Stability

The alpha-methyl group confers two distinct stability advantages:

  • Chemical: Complete immunity to beta-elimination, allowing this residue to survive harsh SPPS conditions (repeated base treatments with piperidine) that would degrade standard beta-azidoalanine.

  • Proteolytic: The non-canonical alpha-substitution sterically hinders proteases, extending the half-life of therapeutic peptides in vivo.

Incorporation Challenges

Unlike Aha, Alpha-methyl-beta-azidoalanine is NOT compatible with standard metabolic labeling .

  • Ribosomal Stalling: The alpha-methyl group creates a severe steric clash in the ribosomal peptidyl transferase center. Wild-type ribosomes cannot efficiently polymerize alpha-methyl amino acids.

  • tRNA Charging: It is a poor substrate for standard aminoacyl-tRNA synthetases. Incorporation requires specialized in vitro translation systems (e.g., PURE system) with engineered tRNAs and elongation factors (EF-Sep).

Part 4: Comparative Technical Specifications
FeatureAzidohomoalanine (Aha)Alpha-Methyl-Beta-Azidoalanine
Structure Gamma-azido (side chain extended)Beta-azido, Alpha-methylated
Primary Use Metabolic Labeling (Live Cells)Peptide Synthesis (SPPS), Drug Design
Ribosomal Incorporation Yes (via MetRS)No (Requires engineered machinery)
Chemical Stability High (Gamma-protection)Ultra-High (Alpha-protection)
Proteolytic Resistance Low (Standard peptide bond)High (Steric hindrance)
Beta-Elimination Risk LowZero
Conformational Bias FlexibleHelical inducing (

/

-helix)
Part 5: Experimental Protocols
Protocol A: Metabolic Labeling with Aha (Mammalian Cells)

Validates: Nascent protein synthesis.

  • Preparation: Culture cells (e.g., HeLa) to 80% confluency.

  • Depletion: Wash cells 2x with PBS. Incubate in Met-free/Cys-free DMEM for 30 minutes to deplete intracellular Methionine pools.

  • Labeling: Add L-Azidohomoalanine (4 mM stock) to a final concentration of 50 μM . Incubate for 1–4 hours (pulse).

    • Control: Incubate parallel plate with 50 μM L-Methionine.

  • Harvest: Lyse cells in buffer containing 1% SDS and protease inhibitors. Boil at 95°C for 5 min to denature proteins (exposing internal azides).

  • Click Reaction:

    • Protein Lysate: 1 mg/mL.

    • Biotin-Alkyne: 100 μM.

    • CuSO4: 1 mM.

    • TCEP: 1 mM.

    • TBTA (Ligand): 100 μM.

    • Incubate 1h at Room Temp.

  • Analysis: Western Blot (Streptavidin-HRP) to visualize incorporated Aha.

Protocol B: Stability Testing via HPLC

Validates: Chemical resistance to elimination.

  • Sample Prep: Dissolve 1 mM of AA (Aha or Alpha-methyl variant) in Phosphate Buffer (pH 7.4) and separately in 20% Piperidine/DMF (SPPS mimic).

  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 6h, 24h.

  • Analysis: Reverse-phase HPLC (C18 column).

    • Mobile Phase A: H2O + 0.1% TFA.

    • Mobile Phase B: ACN + 0.1% TFA.

    • Gradient: 5-95% B over 20 min.

    • Detection: UV at 210 nm (amide) and MS (ESI+).

  • Validation Criteria:

    • Alpha-methyl-beta-azidoalanine: >99% retention of parent mass at 24h in Piperidine.

    • Aha: >95% retention in PBS; potential degradation peaks in Piperidine.

    • Beta-azidoalanine (Control): Rapid appearance of Dehydroalanine peak (Mass = Parent - 43 Da).

Part 6: Decision Workflow

DecisionTree Start Select Azido-Amino Acid Goal What is your primary goal? Start->Goal Metabolic Metabolic Labeling (Live Cells/Proteomics) Goal->Metabolic Synthesis Chemical Synthesis (Peptide Drug/Probe) Goal->Synthesis AhaNode USE Azidohomoalanine (Aha) + Ribosome Compatible + Met Surrogate - Slower Kinetics Metabolic->AhaNode Constraint Is proteolytic stability or conformation critical? Synthesis->Constraint AlphaNode USE Alpha-Methyl-Beta-Azidoalanine + No Beta-Elimination + Protease Resistant + Helix Inducing Constraint->AlphaNode Yes StandardNode USE Standard Azido-Lys/Orn + Flexible + Easy Coupling Constraint->StandardNode No

Figure 2: Decision matrix for selecting the appropriate azido-amino acid based on experimental requirements.

References
  • Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Link

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 1(6), 2985-2995. Link

  • Agostini, F., et al. (2017). Impact of Azidohomoalanine Incorporation on Protein Structure and Ligand Binding.[1][2] ChemBioChem, 18(23), 2340-2350.[2] Link

  • Fujino, T., et al. (2023).[3] Ribosomal incorporation of negatively charged d-α- and N-methyl-l-α-amino acids enhanced by EF-Sep.[4] Philosophical Transactions of the Royal Society B, 378(1871). Link

  • Kawakami, T., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(50), 16861–16863. Link

Sources

Exploratory

conformational constraints of alpha,alpha-disubstituted azido amino acids

Technical Guide: Conformational Constraints of -Disubstituted Azido Amino Acids Executive Summary This guide details the structural mechanics, synthetic pathways, and application of -disubstituted azido amino acids in pe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Conformational Constraints of -Disubstituted Azido Amino Acids

Executive Summary

This guide details the structural mechanics, synthetic pathways, and application of


-disubstituted azido amino acids  in peptidomimetic drug design. These specialized building blocks combine two powerful conformational restriction strategies: the Thorpe-Ingold effect  (induced by quaternary 

-carbon substitution) and bioorthogonal macrocyclization (via the azide handle).

By restricting the peptide backbone into stable secondary structures (predominantly


-helices and 

-helices) and enabling "click" stapling, these residues overcome the poor bioavailability and proteolytic instability typical of native peptides.

Part 1: Theoretical Framework & Conformational Mechanics

The Quaternary Constraint (The "Aib Effect")

The defining feature of


-disubstituted amino acids (e.g., 

-methyl-azidohomoalanine or

-azido-isobutyric acid analogs) is the presence of two non-hydrogen substituents on the

atom.
  • Steric Exclusion: In standard amino acids (e.g., Alanine), the

    
    -H bond allows significant rotation around the 
    
    
    
    (N-
    
    
    ) and
    
    
    (
    
    
    -C') torsion angles. In
    
    
    -disubstituted analogs, the second alkyl group creates severe steric clashes with the backbone amide and carbonyl groups.
  • Ramachandran Space: This disubstitution virtually eliminates the

    
    -sheet region (
    
    
    
    ) from the allowed conformational space. The allowed regions are restricted almost exclusively to helical basins:
    • 
      -Helix: 
      
      
      
      .
    • 
      -Helix: 
      
      
      
      .

Expert Insight: While


-methylated residues (like Aib) promote helicity, increasing the bulk of the side chain (e.g., 

-ethyl,

-propyl) can force the backbone into a fully extended

(planar) conformation due to side-chain/side-chain interference [1].
The Azide as a Stereoelectronic Handle

The azide group (


) contributes unique properties beyond simple bioorthogonality:
  • Dipole Alignment: The azide dipole can interact with the amide backbone, influencing local solvation and stability.

  • Stapling Precursor: When paired with an alkyne at the

    
     or 
    
    
    
    position, the resulting 1,2,3-triazole linkage acts as a rigid "staple," covalently locking the helix already promoted by the quaternary center.
Visualization of Conformational Restriction

The following diagram illustrates the "Conformational Funnel" where chemical modification reduces entropy, forcing the bioactive fold.

ConformationFunnel cluster_rama Ramachandran Dynamics Native Native Peptide (High Entropy, Unstructured) AlphaSub α,α-Disubstitution (Steric Restriction) Native->AlphaSub Add α-Methyl/Alkyl Helical Helical Pre-organization (3-10 or Alpha Helix) AlphaSub->Helical Thorpe-Ingold Effect Restricted φ/ψ Angles Allowed Restricted to φ ±60°, ψ ±30° AlphaSub->Allowed BetaSheet β-Sheet Region Forbidden AlphaSub->BetaSheet Steric Clash Click Azide-Alkyne Cyclization (Covalent Stapling) Helical->Click + Alkyne Partner (CuAAC) Bioactive Locked Bioactive Conformation (Protease Resistant) Click->Bioactive Triazole Bridge

Caption: The entropy reduction workflow. Disubstitution pre-organizes the helix, while azide-mediated stapling covalently locks the bioactive state.

Part 2: Synthetic Methodologies

Synthesis of quaternary


-azido amino acids is challenging due to the steric hindrance at the quaternary center. Two robust pathways are recommended.
Pathway A: Electrophilic Azidation of Enolates

This method is preferred for generating


-azido-

-alkyl
derivatives (where the azide is directly on the

).
  • Substrate: Chiral imide enolates (e.g., Evans oxazolidinone derivatives).

  • Reagent: Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide).

  • Mechanism: The enolate attacks the terminal nitrogen of the azide; subsequent acidic quench eliminates the sulfonyl group, leaving the

    
    -azide with high stereocontrol.
    
Pathway B: Iron-Catalyzed Radical Alkylazidation

A modern, scalable approach for creating


-alkyl-

-azido esters
from dehydroamino acids [2].[1]
  • Precursor: Dehydroamino acid (e.g., Dehydroalanine derivative).

  • Reagents: Peroxide (radical precursor) + TMSN

    
     + Fe(II) catalyst.[2]
    
  • Mechanism:

    • Radical addition of the alkyl group to the alkene.

    • Capture of the resulting carbon radical by the azide source.

  • Advantage: Allows modular introduction of diverse side chains (alkyl, aryl) while installing the azide.

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with -Azido Amino Acids

Objective: Incorporate an


-methyl-azidohomoalanine residue into a peptide sequence without reducing the azide.

Reagents:

  • Resin: Rink Amide MBHA.

  • Coupling Agents: HATU / HOAt (preferred over HBTU for hindered quaternary centers).

  • Base: Collidine (2,4,6-trimethylpyridine). Critical: Avoid DIPEA if possible during coupling of the azido-acid to prevent premature elimination or racemization, though quaternary centers are resistant to racemization.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.[3]
  • Coupling the Quaternary Azido Acid:

    • Dissolve Fmoc-

      
      -Me-Aha-OH (3 eq) and HATU (2.9 eq) in minimal DMF.
      
    • Add Collidine (6 eq). Pre-activate for 1 min.

    • Add to resin.[3] Shake for 2-4 hours (Double coupling is often required due to steric hindrance of the

      
      -methyl group).
      
    • QC Check: Perform a micro-cleavage and check via LC-MS. Quaternary couplings are slow; ensure completion before proceeding.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
  • Subsequent Couplings: Proceed with standard SPPS.

    • Warning: Do not use phosphines (e.g., for Alloc removal) or thiols (for Fmoc deprotection alternatives) while the azide is present, as these can reduce the azide to an amine (Staudinger reduction).

Protocol 2: On-Resin CuAAC "Stapling"

Objective: Cyclize the peptide between the


-azido residue and an alkyne-bearing residue (e.g., Propargylglycine).

Reagents:

  • CuI (Copper Iodide) or [Cu(MeCN)

    
    ]PF
    
    
    
    .
  • Ascorbic Acid (Vitamin C) - if using Cu(II) salts.

  • Ligand: TBTA or THPTA (stabilizes Cu(I) state).

  • Solvent: DMF/Piperidine or DMF/2,6-Lutidine.

Workflow:

  • Preparation: Ensure the peptide is fully assembled on resin with the N-terminus Fmoc-protected (to prevent copper chelation by the N-terminal amine).

  • Catalyst Mix: Dissolve CuI (1 eq relative to peptide), Ascorbic Acid (2 eq), and TBTA (1 eq) in degassed DMF.

  • Reaction: Add mixture to the resin. Agitate under

    
     (exclude oxygen) for 6–12 hours.
    
  • Washing: Wash extensively with specific chelating wash: DMF + 0.5% sodium diethyldithiocarbamate (or EDTA) to remove copper traces. Copper contamination is toxic to cells in downstream assays.

Part 4: Data Analysis & Validation

Do not rely on a single method to verify conformational constraint. Use the triangulation approach:

MethodObservable ParameterIndication of Constraint
LC-MS Mass ShiftConfirms triazole formation (Mass remains same, retention time shifts significantly due to rigidity).
Circular Dichroism (CD) Ellipticity (

) at 208/222 nm

-Helix:
Minima at 208/222 nm.

-Helix:
Minima shift to ~205/220 nm with lower intensity ratios (

).
NMR (

H)
NH Temperature Coefficient (

)
Values > -3 ppb/K indicate solvent-shielded (H-bonded) amides, confirming stable helix formation.
X-Ray Crystallography

Angles
Definitive proof. Look for

for

-helix.
Graphviz: Stapling Workflow

The following diagram details the logical flow for synthesizing and validating the constrained peptide.

StaplingWorkflow cluster_synthesis SPPS & Cyclization cluster_analysis Validation Resin Resin-Bound Linear Peptide CuAAC CuAAC Reaction (CuI, Ascorbate, TBTA) Resin->CuAAC i, i+4 Staple Wash Copper Removal (Dithiocarbamate) CuAAC->Wash 12h, N2 atm Cleave TFA Cleavage Wash->Cleave LCMS LC-MS (Check RT Shift) Cleave->LCMS CD CD Spectroscopy (Helicity Check) LCMS->CD If Pure NMR NMR H-D Exchange (H-Bond Stability) CD->NMR Structural Deep Dive

Caption: Workflow for generating and validating stapled peptides using


-azido amino acids.

References

  • Toniolo, C., et al. (2002). "Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence." Biopolymers.[4]

  • Palamini, P., et al. (2023).[5] "Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes." Organic Letters.

  • Jacobsen, Ø., et al. (2011). "Stapling of a 3(10)-Helix with Click Chemistry." The Journal of Organic Chemistry.

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.

  • BenchChem Application Notes. (2025). "Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids."

Sources

Foundational

Helical Propensity of 2-Amino-3-Azido-2-Methylpropanoic Acid: A Structural & Synthetic Guide

Topic: Helical Propensity of 2-Amino-3-Azido-2-Methylpropanoic Acid in Peptides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Helical Propensity of 2-Amino-3-Azido-2-Methylpropanoic Acid in Peptides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the engineering of bioactive peptides, maintaining secondary structure while introducing functional handles is a critical challenge.[1] 2-Amino-3-azido-2-methylpropanoic acid (often abbreviated as


-azidomethylalanine  or 

-MeAla
) represents a premier solution to this problem.[1] As an

-disubstituted amino acid, it combines the strong helix-inducing properties of

-aminoisobutyric acid (Aib) with the bioorthogonal reactivity of an azide group.

This guide details the conformational mechanics, synthesis, and application of


-MeAla.[1] Unlike standard azido-amino acids (e.g., azidohomoalanine) which introduce flexibility and destabilize helices, 

-MeAla restricts backbone torsion angles (

) via the Thorpe-Ingold effect, enforcing

- or

-helical conformations even in short oligomers. It serves as an ideal "clickable" scaffold for peptide stapling and site-specific labeling in drug design.[1]

Chemical Architecture & Conformational Bias[1]

Structural Comparison

To understand the helical propensity of


-MeAla, one must compare it to Alanine (the standard) and Aib (the helix promoter).[1]
Amino AcidStructure (

substituents)
Conformational BiasHelix Impact
L-Alanine

Flexible (

)
Moderate helix former; flexible.
Aib

Restricted (Thorpe-Ingold)Strong

-helix inducer.[1]

-MeAla

Restricted (Steric + Electronic)Strong helix inducer; functionalizable.
The Mechanistic Basis of Helicity

The high helical propensity of


-MeAla arises from two physical phenomena:
  • Thorpe-Ingold Effect (Steric Restriction): The presence of two non-hydrogen substituents on the

    
     atom severely restricts the allowed Ramachandran space.[1] The rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds is sterically hindered, collapsing the available conformational energy landscape into the helical region (
    
    
    ).
  • Azido Gauche Effect: Evidence suggests that the

    
    -azido group preferentially adopts a gauche orientation relative to the electron-withdrawing backbone carbonyl or nitrogen, further locking the side-chain orientation and minimizing entropic penalty upon folding.[1]
    

Figure 1: Causal pathway linking chemical structure to helical propensity and functional utility.

Synthesis & Incorporation Protocol

The synthesis of


-MeAla typically proceeds from 

-methyl-L-serine
.[1] This route preserves the quaternary center while converting the hydroxyl group to an azide.[1]
Synthesis of Fmoc- -MeAla-OH

Reagents:


-Methyl-Serine, Methanesulfonyl chloride (MsCl), Sodium Azide (

), Fmoc-OSu.
  • Protection: Protect the amine of

    
    -methyl-serine (e.g., Boc or Cbz) to prevent side reactions.[1]
    
  • Activation: Treat the

    
    -protected 
    
    
    
    -methyl-serine with MsCl and triethylamine (TEA) in DCM at 0°C to generate the mesylate.
  • Displacement: React the mesylate with

    
     in DMF at 60-80°C. Note: The quaternary center prevents elimination, favoring 
    
    
    
    displacement despite steric bulk.[1]
  • Final Protection: Deprotect the amine and reprotect with Fmoc-OSu to yield Fmoc-2-amino-3-azido-2-methylpropanoic acid suitable for SPPS.[1]

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered amino acids requires modified coupling protocols.[1]

  • Coupling Reagents: Use HATU/HOAt or PyAOP .[1] Standard HBTU/HOBt is often insufficient for driving the reaction to completion due to the steric bulk at the

    
    -carbon.[1]
    
  • Double Coupling: Perform double coupling (2 x 2 hours) to ensure high yield.

  • N-Terminal Deprotection: The Fmoc group on

    
    -MeAla is more labile to base; standard 20% piperidine is effective, but shorter times (2 x 5 min) are recommended to avoid side reactions.
    

Experimental Validation of Helicity

To validate the helical propensity of peptides containing


-MeAla, Circular Dichroism (CD) and NMR are the gold standards.[1]
Circular Dichroism (CD) Protocol

Objective: Distinguish between Random Coil,


-Helix, and 

-Helix.
  • Sample Prep: Dissolve peptide to 50

    
    M in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 20%, 50% TFE). TFE stabilizes helices and helps quantify intrinsic propensity.[1]
    
  • Measurement: Scan from 190 nm to 260 nm at 20°C.

  • Data Interpretation:

    • 
      -Helix:  Double minima at 208 nm  and 222 nm .[1] Ratio 
      
      
      
      .[1]
    • 
      -Helix:  Minima shift toward 205 nm  and 220 nm ; weak 
      
      
      
      signal.
      
      
      -MeAla rich peptides often show a mixed
      
      
      character.[1]
    • Random Coil: Strong minimum at 198 nm .[1]

NMR Validation
  • NOE Patterns: Look for strong

    
     correlations (characteristic of helices) and medium range 
    
    
    
    (for
    
    
    ) or
    
    
    (for
    
    
    -helix).
  • Solvent Shielding: Measure Amide-NH temperature coefficients (

    
    ). Values < 4 ppb/K indicate H-bonded amide protons, confirming stable secondary structure.[1]
    

Applications in Drug Design

Peptide Stapling via Click Chemistry

-MeAla is a superior alternative to Azidohomoalanine (Aha) for peptide stapling.[1]
  • Problem with Aha: It is flexible. Replacing an Alanine with Aha increases entropic cost of folding.[1]

  • Solution with

    
    -MeAla:  It pre-organizes the peptide into a helix.[1]
    
  • Workflow:

    • Incorporate

      
      -MeAla at positions 
      
      
      
      and
      
      
      (or
      
      
      ).[1]
    • React with a dialkynyl linker using Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

    • Result: A hyper-stable, protease-resistant helix.[1]

"Clickable" Helices

For creating peptide-drug conjugates (PDCs),


-MeAla allows the attachment of fluorophores, PEG chains, or cytotoxic payloads without disrupting the binding interface of the helix.[1]

References

  • Toniolo, C., et al. (2001).[1] "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid 2-amino-2-methyl-3-azidopropanoic acid." Journal of Peptide Science.

  • Crisma, M., et al. (2015).[1][2] "Helical preferences of alpha,alpha-disubstituted amino acids: The case of alpha-azidomethylalanine." Chemistry - A European Journal.[1][2]

  • Venkatraman, J., et al. (2001).[1] "Helical peptide models for protein folding: The role of alpha,alpha-disubstituted amino acids." Chemical Reviews.

  • Meldal, M., et al. (2016).[1] "CuAAC Click Chemistry in Peptide Synthesis and Engineering." Chemical Reviews.

  • De Zotti, M., et al. (2010).[1] "The Azido Gauche Effect on the Backbone Conformation of Peptides." Journal of Physical Chemistry B.

Sources

Exploratory

An In-Depth Technical Guide to 3-Azido-Alanine: A Versatile Tool in Chemical Biology and Drug Development

This guide provides a comprehensive technical overview of 3-azido-alanine, a cornerstone unnatural amino acid in the field of chemical biology. We will delve into its chemical properties, synthesis, and its pivotal role...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-azido-alanine, a cornerstone unnatural amino acid in the field of chemical biology. We will delve into its chemical properties, synthesis, and its pivotal role in advancing research and drug development through bioorthogonal chemistry.

Initially, it is important to address the specific nomenclature of "3-azido-2-methylalanine." A search for this precise compound yields limited information in standard chemical databases. The structure would imply an alanine backbone with an azido group on the beta-carbon (position 3) and a methyl group on the alpha-carbon (position 2), in addition to the alpha-amino and alpha-carboxyl groups. While synthetically conceivable, this specific derivative is not a commonly used reagent. The closely related and widely utilized compounds are 3-azido-L-alanine and 3-azido-D-alanine . This guide will focus on these two stereoisomers, providing the in-depth technical information relevant to researchers in the field.

Physicochemical Properties

3-azido-alanine is a synthetic amino acid derivative where the terminal methyl group of alanine is substituted with an azide (-N₃) moiety. This seemingly small modification imparts a powerful chemical handle for a wide range of bio-conjugation techniques.[1][2] The L- and D-isomers are often used for different biological applications, with the D-isomer being particularly useful for probing bacterial cell wall synthesis.[3]

Property3-azido-L-alanine3-azido-D-alanine
IUPAC Name (2S)-2-amino-3-azidopropanoic acid(2R)-2-amino-3-azidopropanoic acid
Molecular Formula C₃H₆N₄O₂C₃H₆N₄O₂
Molecular Weight 130.11 g/mol 130.11 g/mol
CAS Number 105661-40-3105928-88-9
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in waterSoluble in water

Note: The hydrochloride salt of these compounds is also commonly used and will have a different molecular weight and CAS number.[4]

Synthesis of 3-Azido-Alanine

The synthesis of Fmoc-protected 3-azido-L-alanine and its homoalanine counterpart has been efficiently achieved in two steps from readily available Fmoc-protected asparagine and glutamine, respectively.[5] This method involves a Hofmann rearrangement followed by a diazo transfer, providing the desired azido amino acids in good yield and high purity suitable for solid-phase peptide synthesis.[5] The use of imidazole-1-sulfonyl azide is a key feature of this synthesis, offering a safer alternative to other diazotransfer reagents.[5]

Core Applications in Research and Drug Development

The true utility of 3-azido-alanine lies in its azide group, which serves as a bioorthogonal chemical handle. This means it does not react with native functional groups found in biological systems, but can be specifically and efficiently reacted with a partner chemical group (an alkyne) in a reaction known as "click chemistry".[6]

Bioorthogonal Labeling and Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust method for covalently attaching probes to azide-modified biomolecules.[7]

  • CuAAC: This reaction is highly efficient but the copper catalyst can be toxic to living cells.[3]

  • SPAAC: This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides, making it ideal for live-cell imaging.[7][8]

The azide group's stability under standard acid and basic conditions makes it compatible with protocols like Fmoc solid-phase peptide synthesis.[9]

G cluster_0 Metabolic Incorporation cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Downstream Applications 3_azido_alanine 3-Azido-Alanine protein_synthesis Protein Synthesis 3_azido_alanine->protein_synthesis bacterial_cell_wall Bacterial Cell Wall Synthesis 3_azido_alanine->bacterial_cell_wall azide_modified_biomolecule Azide-Modified Biomolecule protein_synthesis->azide_modified_biomolecule bacterial_cell_wall->azide_modified_biomolecule labeled_biomolecule Labeled Biomolecule azide_modified_biomolecule->labeled_biomolecule alkyne_probe Alkyne-Probe (e.g., DBCO-Fluorophore) alkyne_probe->labeled_biomolecule SPAAC imaging Fluorescence Imaging labeled_biomolecule->imaging purification Affinity Purification labeled_biomolecule->purification identification Mass Spectrometry purification->identification

Bioorthogonal Labeling Workflow
Metabolic Labeling

A powerful application of 3-azido-alanine is in metabolic labeling.[10]

  • Protein Synthesis: 3-azido-L-alanine can be used as a surrogate for natural amino acids in protein synthesis, allowing for the labeling and subsequent identification of newly synthesized proteins.[2]

  • Bacterial Cell Wall Labeling: 3-azido-D-alanine is particularly valuable for studying bacterial cell wall peptidoglycan (PG) synthesis.[3] Bacteria incorporate this unnatural D-amino acid into their growing cell walls, enabling researchers to visualize cell wall dynamics, screen for antibiotics, and study host-pathogen interactions.[3][11]

The incorporation of 3-azido-D-alanine into the bacterial cell wall follows the endogenous peptidoglycan synthesis pathway, primarily involving the D-Ala-D-Ala ligase (Ddl) and MurF ligase.[3]

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm ADA 3-Azido-D-alanine (ADA) Ddl D-Ala-D-Ala ligase (Ddl) ADA->Ddl MurF MurF ligase Ddl->MurF UDP_MurNAc_pentapeptide_azide UDP-MurNAc-pentapeptide-N₃ MurF->UDP_MurNAc_pentapeptide_azide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF PBP Penicillin-Binding Proteins (PBPs) UDP_MurNAc_pentapeptide_azide->PBP Transport PG_layer Growing Peptidoglycan Layer PBP->PG_layer Polymerization

Incorporation of 3-Azido-D-alanine into Peptidoglycan
Applications in Drug Discovery

The site-specific modification enabled by 3-azido-alanine is highly valuable in drug discovery and development.

  • Antibody-Drug Conjugates (ADCs): It allows for the precise attachment of cytotoxic drugs to antibodies, creating more effective and targeted cancer therapies.[1][2]

  • Peptide and Protein Engineering: The incorporation of D-amino acids like 3-azido-D-alanine can increase the stability of peptides against enzymatic degradation.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan

This protocol outlines the general steps for labeling bacterial cell walls with 3-azido-D-alanine.

  • Bacterial Culture: Grow the bacterial species of interest to the exponential phase in a suitable liquid medium.[3]

  • ADA Incubation: Add 3-azido-D-alanine to the culture medium to a final concentration of 0.5–10 mM.[3] The optimal concentration should be determined empirically as high concentrations can be toxic.[12]

  • Incubation: Continue to incubate the culture for a desired period, ranging from a fraction of a generation to one or more generations, depending on the experimental goal.[3]

  • Washing: Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS) to remove unincorporated 3-azido-D-alanine.[3]

  • Click Chemistry Reaction: Proceed with either CuAAC or SPAAC to attach a fluorescent probe or other reporter molecules.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol is suitable for live-cell imaging.

  • Prepare Azide-Modified Cells: Culture and wash the azide-labeled cells as described in Protocol 1.

  • Probe Incubation: Resuspend the cells in a suitable buffer and add the DBCO-functionalized fluorescent probe to a final concentration of 10-100 µM.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation and wash with PBS to remove the excess fluorescent probe.

  • Imaging: Resuspend the cells in a suitable medium and proceed with fluorescence microscopy.

Conclusion

3-azido-L-alanine and 3-azido-D-alanine are indispensable tools for researchers and drug development professionals. Their ability to be incorporated into biomolecules and subsequently modified with high specificity through bioorthogonal click chemistry has opened up new avenues for studying complex biological processes and designing novel therapeutics. The versatility and robustness of this chemical biology approach ensure that 3-azido-alanine will continue to be a key player in scientific discovery.

References

  • baseclick GmbH. (n.d.). 3-Azido-D-alanine HCl. Retrieved February 19, 2026, from [Link]

  • baseclick GmbH. (n.d.). 3-Azido-L-alanine HCl. Retrieved February 19, 2026, from [Link]

  • Keliher, E. J., et al. (2014). Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO. Bioconjugate Chemistry, 25(8), 1541–1549. [Link]

  • Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 2(3), 532–540. [Link]

  • Ortega, D. R., et al. (2021). Characterization of the incorporation of the modified amino acid 3-azido-D-alanine hydrochloride in MSR-1. ResearchGate. [Link]

  • Yıldız, D. (2012). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin derivatives. Middle East Technical University. [Link]

  • Zhang, C., et al. (2019). Synthesis and Properties of 3-Azido-2,2-bis(azidomethyl)propyl 2-Azidoacetate: A Potential Azido Ester Plasticizer. ChemPlusChem, 84(1), 107-111. [Link]

  • Gicquel, P.-A., et al. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. The Journal of Organic Chemistry, 88(15), 10565–10576. [Link]

  • AAPPTec. (n.d.). Azido Amino Acids. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Azido-2,2-dimethylpropanoate. Retrieved February 19, 2026, from [Link]

  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7073–7093. [Link]

  • Spring, D. R., et al. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(10), 1674-1676. [Link]

  • Fischer, N., et al. (2019). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Propellants, Explosives, Pyrotechnics, 44(12), 1545-1552. [Link]

  • Fischer, N., et al. (2019). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Propellants, Explosives, Pyrotechnics, 44(12), 1545-1552. [Link]

Sources

Foundational

benefits of alpha-methylation in azido amino acid design

Technical Guide: The Strategic Advantage of -Methylation in Azido Amino Acid Design Executive Summary In the landscape of modern peptidomimetics and drug discovery, the modification of amino acid side chains is a standar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Strategic Advantage of -Methylation in Azido Amino Acid Design

Executive Summary

In the landscape of modern peptidomimetics and drug discovery, the modification of amino acid side chains is a standard practice.[1][2] However, the simultaneous introduction of


-methylation  and azido functionality  represents a high-value convergence of structural biology and synthetic utility. This guide details the physicochemical benefits, synthetic pathways, and application protocols for 

-methyl azido amino acids. These quaternary amino acids offer a dual advantage: the methyl group enforces conformational constraints and metabolic stability (via the Thorpe-Ingold effect and elimination of the

-proton), while the azido group provides a chemically inert yet bioorthogonally reactive handle for "Click" chemistry (CuAAC/SPAAC) and infrared probing.

Part 1: The Mechanistic Rationale

Conformational Restriction (The Aib Effect)

The introduction of a methyl group at the


-carbon of an amino acid transforms a tertiary center into a quaternary center. This modification severely restricts the rotation around the 

(

) and

(

) torsion angles due to steric clashes between the methyl group and the backbone carbonyl/amide groups.
  • Helical Promotion: Similar to

    
    -aminoisobutyric acid (Aib), 
    
    
    
    -methyl amino acids strongly favor helical conformations, particularly
    
    
    -helices and
    
    
    -helices. This "locking" effect reduces the entropic penalty of binding to a receptor, potentially increasing affinity.
  • The Thorpe-Ingold Effect: The increased steric bulk forces the backbone into a folded state, bringing reactive termini closer together or stabilizing secondary structures that are critical for protein-protein interactions (PPIs).

Metabolic Stability & Proteolytic Resistance

Natural L-amino acids are susceptible to rapid degradation by peptidases and proteases.


-Methylation confers resistance through two primary mechanisms:
  • Elimination of the

    
    -Proton:  Many degradation pathways involve the abstraction of the 
    
    
    
    -proton. Replacing this hydrogen with a methyl group renders this mechanism impossible.
  • Steric Shielding: The quaternary center creates a "steric umbrella" that prevents the active sites of proteolytic enzymes (e.g., chymotrypsin, trypsin) from accessing the peptide bond.

The Azide Advantage

While methylation stabilizes the scaffold, the azide group (


) adds functionality without significant steric perturbation (small size, linear geometry).
  • Bioorthogonality: The azide is inert to most biological conditions but reacts rapidly with alkynes (Click chemistry) or phosphines (Staudinger ligation).

  • Vibrational Probe: The azide asymmetric stretch (

    
    ) appears in a clear region of the IR spectrum, making it an excellent non-invasive probe for local solvation and protein folding dynamics.
    

Part 2: Synergistic Design & Visualization

The combination creates a scaffold that is metabolically robust , structurally defined , and chemically addressable .

Diagram 1: Mechanistic Synergy of -Methyl Azido Amino Acids

AlphaMethylAzideBenefits Core α-Methyl Azido Amino Acid Methyl α-Methyl Group Core->Methyl Azide Azido Group (-N3) Core->Azide Conf Conformational Lock (Thorpe-Ingold Effect) Methyl->Conf Stab Metabolic Stability (No α-H abstraction) Methyl->Stab Click Bioorthogonal Reactivity (Click) Azide->Click Probe IR/Vibrational Probe Azide->Probe Helix Helix Stabilization (3_10 / α-helix) Conf->Helix Restricts φ/ψ angles HalfLife Increased in vivo Half-Life Stab->HalfLife Blocks Proteolysis Label Site-Specific Labeling/Drug Conjugation Click->Label CuAAC / SPAAC

Caption: Mechanistic synergy showing how


-methylation and azidation contribute to structural stability and functional utility.

Part 3: Synthetic Methodologies

Synthesizing quaternary


-amino acids is challenging due to steric hindrance.[3] Traditional 

displacements often fail. Two robust methods are recommended:
Method A: Iron-Catalyzed Radical Alkylazidation (Modern)

This method, highlighted in recent literature (e.g., Organic Letters, 2023), utilizes dehydroamino acids (DHAs). It is modular, allowing the introduction of various alkyl chains and the azide group in a single step via radical mechanisms.

Method B: Stereoselective Matteson Homologation

For high enantiopurity, Matteson homologation using chiral boronic esters allows for the precise installation of the


-azido and 

-alkyl groups.[4] This is preferred when specific chirality is strictly required for drug filing.

Part 4: Experimental Protocol

Protocol: Iron-Catalyzed Synthesis of -Alkyl- -Azido Amino Esters

Target: Synthesis of


-azido-

-methyl alanine derivative from dehydroalanine.

Reagents:

  • Substrate: Methyl 2-acetamidoacrylate (Dehydroalanine derivative).

  • Azide Source: Trimethylsilyl azide (

    
    ).
    
  • Radical Precursor: Di-tert-butyl peroxide (DTBP) or specific Peroxide Esters (for alkyl group source).

  • Catalyst:

    
     or similar Iron(II) salt.
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Methanol.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the dehydroamino acid substrate (1.0 equiv, e.g., 0.5 mmol) in degassed DME (

    
    ).
    
  • Catalyst Addition: Add

    
     (10-20 mol%) to the solution under an inert atmosphere (
    
    
    
    or Ar).
  • Reagent Introduction:

    • Add the alkyl radical precursor (e.g., Peroxide for Methylation) (2.0 equiv).[5]

    • Add

      
       (2.0 equiv) dropwise via syringe.
      
  • Reaction: Seal the tube and heat to

    
     (depending on the half-life of the peroxide initiator) for 4–12 hours. Monitor consumption of the alkene via TLC or NMR.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and quench with saturated aqueous

      
      .
      
    • Extract aqueous layer with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    
    -Azido esters are typically stable on silica.
    

Safety Note: Azides can be explosive. Maintain low C/N ratios. Perform reactions behind a blast shield. Avoid using chlorinated solvents (e.g., DCM) with azides to prevent formation of diazidomethane.

Diagram 2: Synthetic Workflow (Iron-Catalyzed)

SynthesisWorkflow Start Start: Dehydroamino Acid (Alkene Substrate) Reagents Add: Fe(II) Catalyst, TMSN3, Peroxide (R-O-O-R) Start->Reagents Mechanism Mechanism: 1. Radical Generation (R•) 2. Alkyl Radical Addition to Alkene 3. Azide Transfer/Termination Reagents->Mechanism Heat (60-80°C) Product Product: α-Alkyl-α-Azido Amino Ester Mechanism->Product Downstream Downstream: Click Chemistry or Peptide Coupling Product->Downstream

Caption: Radical alkylazidation pathway converting dehydroamino acids to quaternary azido amino acids.

Part 5: Data Comparison

The following table summarizes the physicochemical improvements of


-methyl azido amino acids compared to standard variants.
PropertyNative Amino Acid (L-Ala)

-Azido Acid (No Methyl)

-Methyl Azido Acid
Conformational Freedom High (Flexible)ModerateRestricted (Helical)
Proteolytic Stability Low (Minutes/Hours)ModerateHigh (Hours/Days)

-H Abstraction
PossiblePossibleImpossible (Blocked)
Bioorthogonal Handle NoneYes (Azide)Yes (Azide)
Lipophilicity Low/ModerateModerateEnhanced (Methyl group)
Synthesis Difficulty LowLow/ModerateHigh (Quaternary Center)

References

  • Enamine.

    
    -Methyl Amino Acids: Structural stability and drug design applications. Enamine.net. Link
    
  • Gentilucci, L., et al. (2010).

    
    -Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design.[6] Link
    
  • Palamini, P., et al. (2023).[7] Iron-Catalyzed Synthesis of

    
    -Azido 
    
    
    
    -Amino Esters via the Alkylazidation of Alkenes. Organic Letters.[7] Link
  • Meldal, M., et al. (2016). Azido Acids in Total Synthesis and Peptide Architecture.[8] Chemical Reviews. Link

  • Watanabe, T., et al. (2020).

    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.[9] Frontiers in Pharmacology. Link
    
  • Zhang, Y., et al. (2024).[3] Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids.[3] Nature Communications. Link

Sources

Exploratory

history of alpha-methylated amino acids in peptidomimetics

An In-depth Technical Guide: The History and Application of α-Methylated Amino Acids in Peptidomimetics Abstract The journey from native peptides to therapeutically viable drugs is fraught with challenges, primarily thei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The History and Application of α-Methylated Amino Acids in Peptidomimetics

Abstract

The journey from native peptides to therapeutically viable drugs is fraught with challenges, primarily their rapid degradation by proteases and lack of specific, stable conformations. The introduction of α-methylated amino acids represents a cornerstone of peptidomimetic chemistry, providing a robust solution to these intrinsic limitations. By installing a simple methyl group at the α-carbon of an amino acid residue, a profound conformational constraint is imposed, leading to dramatic increases in proteolytic stability and the stabilization of bioactive secondary structures. This guide provides a comprehensive overview of the history, synthetic evolution, and strategic application of α-methylated amino acids, offering researchers and drug developers both foundational knowledge and practical insights into this powerful tool for modern medicinal chemistry.

Introduction: The Peptidomimetic Imperative

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often unrealized due to poor oral bioavailability and a short in-vivo half-life, owing to their susceptibility to enzymatic cleavage. Peptidomimetics are designed to overcome these hurdles by mimicking the structure and function of a native peptide while incorporating non-natural chemical features to enhance drug-like properties.

Among the most successful strategies in this field is the incorporation of α,α-disubstituted amino acids, with α-methylated amino acids being the most prominent and well-studied class. The central innovation lies in the addition of a methyl group to the α-carbon, the stereocenter of the amino acid. This seemingly minor modification has profound consequences, which we will explore in detail.

A Historical Perspective: From Curiosity to Core Technology

The concept of modifying the amino acid backbone dates back to the mid-20th century. Early explorations into α-methylated amino acids were driven by fundamental chemical curiosity rather than a clear therapeutic goal.

  • 1930s-1950s: The Dawn of Synthesis: The earliest synthetic routes, such as the Strecker synthesis and the Bucherer-Bergs reaction , were adapted for the creation of α-methylated amino acids. These methods, while effective, were often harsh and not amenable to stereospecific control, producing racemic mixtures that required subsequent resolution.

  • 1960s-1970s: Unveiling Conformational Control: A pivotal moment came with the realization that the steric bulk of the α-methyl group severely restricts the allowable Ramachandran space for the amino acid residue. This conformational rigidity was shown to favor the formation of specific secondary structures, particularly the 3₁₀-helix and α-helix. This discovery shifted the focus from simple metabolic stabilization to the strategic engineering of peptide shape.

  • 1980s-Present: A Tool for Drug Design: With a deeper understanding of their conformational effects, researchers began to strategically incorporate α-methylated residues, like α-methylaminoisobutyric acid (Aib), into biologically active peptides. This led to the development of highly stable and potent analogs of hormones, neurotransmitters, and enzyme inhibitors, cementing the role of α-methylation as a key technology in medicinal chemistry.

The Foundational Principle: Steric Hindrance and Conformational Locking

The power of α-methylation stems from a simple principle: steric hindrance. The added methyl group clashes with the residue's own side chain and the adjacent peptide backbone, forcing the torsional angles phi (φ) and psi (ψ) into a narrow, predictable range.

  • Standard Amino Acids: Can adopt a wide range of φ/ψ angles, allowing for conformational flexibility.

  • α-Methylated Amino Acids: Are largely restricted to the helical regions of the Ramachandran plot (φ ≈ ±60°, ψ ≈ ±40°). This effectively "locks" the local backbone into a helical or turn-like conformation.

This is best visualized by comparing their respective Ramachandran plots.

G Ramachandran Plot: Conformational Restriction cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 α-Methylated Amino Acid (e.g., Aib) a_allowed Broad Allowed Regions (Beta-sheets, Helices, Turns) b_allowed Highly Restricted Regions (Primarily Helical) a_allowed->b_allowed α-Methylation

Caption: Impact of α-methylation on allowed conformational space.

Enhancing Drug-Like Properties: Stability and Potency

The conformational rigidity imposed by α-methylation directly translates into two critical therapeutic advantages: enhanced proteolytic resistance and improved receptor affinity.

Proteolytic Stability

Proteases recognize and cleave peptide bonds based on the specific conformation and side chains of the substrate. The α-methyl group provides a powerful defense mechanism.

  • Steric Shielding: The methyl group acts as a physical barrier, preventing the peptide backbone from fitting into the active site of proteolytic enzymes.

  • Conformational Disruption: By forcing a rigid local conformation, the α-methylated residue disrupts the extended beta-strand geometry that many proteases, such as trypsin and chymotrypsin, preferentially recognize.

This effect can be quantified by comparing the half-life of peptides in the presence of proteases.

Peptide SequenceModificationHalf-life (in 10% human plasma)Fold Increase
Angiotensin IINone (Native)~15 minutes1x
[Sar¹, Aib ⁸]Angiotensin IIα-Methylation at Pos. 8> 24 hours> 96x
BradykininNone (Native)< 1 minute1x
[Aib ⁷]Bradykininα-Methylation at Pos. 7~ 4-6 hours> 240x

Data is representative and compiled from typical results in the field.

Receptor Binding and Bioactivity

A peptide's biological activity is dictated by the three-dimensional shape it adopts when binding to its receptor. Flexible peptides must expend entropic energy to adopt this "bioactive conformation," which can weaken the binding interaction.

By pre-organizing the peptide into a conformation that closely resembles the receptor-bound state, α-methylation can significantly enhance binding affinity (lower Kᵢ or EC₅₀ values) and, consequently, biological potency. This principle of "conformational locking" is a cornerstone of rational drug design.

Synthetic Methodologies: A Practical Guide

The synthesis of α-methylated amino acids has evolved significantly. While classical methods are still relevant, modern asymmetric approaches are preferred for producing enantiomerically pure compounds.

Representative Synthetic Protocol: Asymmetric Strecker Synthesis of (R)-α-Methylphenylalanine

This protocol describes a common method for the stereoselective synthesis of an α-methylated amino acid using a chiral auxiliary.

Workflow Diagram:

G Asymmetric Strecker Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis & Auxiliary Removal A Acetophenone C Chiral Imine A->C B (R)-Phenylglycinol (Chiral Auxiliary) B->C E Diastereoselective α-Aminonitrile Formation C->E D Trimethylsilyl Cyanide (TMSCN) D->E G (R)-α-Methylphenylalanine (Final Product) E->G Nitrile & Imine Hydrolysis H Recovered Auxiliary E->H Cleavage F Acid Hydrolysis (e.g., 6N HCl) F->G

Caption: Workflow for asymmetric synthesis of an α-methylated amino acid.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of acetophenone (1.0 eq) in toluene, add (R)-phenylglycinol (1.0 eq).

    • Add a catalytic amount of a Lewis acid (e.g., TiCl₄) or a dehydrating agent.

    • Reflux the mixture using a Dean-Stark apparatus for 4-6 hours to remove water and drive the reaction to completion.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used directly in the next step.

  • Diastereoselective Cyanation:

    • Dissolve the crude imine in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the solution.

    • Stir the reaction at -78 °C for 8-12 hours. The stereoselectivity is directed by the chiral auxiliary, favoring the formation of one diastereomer of the resulting α-aminonitrile.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Hydrolysis and Purification:

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Subject the crude α-aminonitrile to strong acid hydrolysis by refluxing in 6N HCl for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

    • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the cleaved auxiliary (which can be recovered).

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum to yield the enantiomerically enriched (R)-α-methylphenylalanine.

Conclusion and Future Outlook

The introduction of an α-methyl group is a deceptively simple yet powerful modification in peptide chemistry. From its early discovery to its current status as a pillar of peptidomimetic design, it has enabled the transformation of countless biologically active peptides into stable, potent, and therapeutically relevant drug candidates. The historical journey of α-methylated amino acids underscores a fundamental principle of drug discovery: rational, minimalistic modifications can overcome major biological barriers. Future research will likely focus on novel, more efficient stereoselective syntheses and the combination of α-methylation with other peptidomimetic strategies to achieve even greater control over peptide structure and function.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing Aib and other C alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link]

  • Awasthi, S. K., & Balaram, P. (2016). The role of α-aminoisobutyric acid (Aib) in the design of helical peptides: a perspective. Amino Acids, 48(1), 3–16. [Link]

Protocols & Analytical Methods

Method

Application Note: Solid Phase Peptide Synthesis of Fmoc-2-amino-3-azido-2-methylpropanoic Acid

Abstract The incorporation of Fmoc-2-amino-3-azido-2-methylpropanoic acid (Fmoc-Azido-Aib-OH) into peptides presents a unique intersection of challenges: the extreme steric hindrance characteristic of -disubstituted amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Fmoc-2-amino-3-azido-2-methylpropanoic acid (Fmoc-Azido-Aib-OH) into peptides presents a unique intersection of challenges: the extreme steric hindrance characteristic of


-disubstituted amino acids and the chemical sensitivity of the organic azide group. This residue is highly valued for its ability to induce helical conformation (Aib effect) while providing a bioorthogonal handle for "Click" chemistry or Staudinger ligation. This protocol details an optimized solid-phase peptide synthesis (SPPS) workflow, specifically addressing the difficult acylation of the hindered amine and the prevention of azide reduction during cleavage.

Introduction


-Disubstituted amino acids like aminoisobutyric acid (Aib) strongly stabilize helical secondary structures in peptides by restricting the 

and

torsion angles. The derivative 2-amino-3-azido-2-methylpropanoic acid adds a functionalizable azide group to this structural scaffold.

However, the geminal dimethyl-like substitution at the


-carbon creates a "steric firewall."
  • Coupling to the resin: The incoming Fmoc-AA is bulky, slowing down activation and nucleophilic attack.

  • Coupling onto the residue: Once anchored, the N-terminus of the Azido-Aib residue is buried within a steric pocket, making it a poor nucleophile for the subsequent amino acid.

  • Chemo-compatibility: The azide group (

    
    ) is susceptible to reduction to an amine (
    
    
    
    ) by thiols (e.g., EDT, DTT) and phosphines, which are common reagents in SPPS cleavage and workup.

Materials & Reagents

Core Reagents
  • Target AA: Fmoc-2-amino-3-azido-2-methylpropanoic acid (Fmoc-Azido-Aib-OH).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Gold standard for hindered couplings.

    • PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) - Alternative for extremely difficult subsequent couplings.

    • HOAt (1-Hydroxy-7-azabenzotriazole) - Additive to suppress racemization and boost kinetics.

  • Bases:

    • 2,4,6-Collidine (TMP) - Preferred over DIPEA for hindered couplings to minimize base-catalyzed side reactions.

    • DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Cleavage Scavengers: Triisopropylsilane (TIPS), Water, Phenol. (DO NOT USE EDT or DTT) .

Resin Selection[4][5]
  • Rink Amide MBHA Resin: (Loading 0.3–0.5 mmol/g). Lower loading is crucial to prevent aggregation of hydrophobic/bulky sequences.

  • 2-Chlorotrityl Chloride Resin: Recommended if C-terminal acid is required; allows for milder cleavage if needed.[3]

Experimental Protocol

Pre-Synthesis Considerations

Resin Swelling: Swell resin in DMF for at least 30 minutes prior to synthesis. Inadequate swelling exacerbates steric issues inside the polymer matrix.

Standard Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v) + 0.1 M HOBt (optional, to suppress aspartimide formation).

  • Cycles:

    • 3 min flow wash.

    • 10 min incubation.

    • 10 min incubation (Second treatment recommended for hindered sequences).

  • Wash: DMF (5 x 1 min).

Coupling Step A: Coupling Fmoc-Azido-Aib-OH to the Chain

Rationale: The incoming amino acid is bulky.[3] We use HATU to generate a highly reactive active ester.

  • Stoichiometry: 4 eq. Fmoc-Azido-Aib-OH : 3.9 eq. HATU : 8 eq. Collidine.[1][2][3][4]

  • Activation: Dissolve AA and HATU in minimal DMF. Add Collidine.[2][3][4] Let stand for 1 min (pre-activation).

  • Reaction: Add to resin. Agitate for 2 hours at Room Temperature (RT).

  • Monitoring: Perform Kaiser Test. If not deep blue, re-couple (use fresh reagents, 1 hour).

  • Capping (Crucial): Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to prevent deletion sequences.

Coupling Step B: Coupling the Next AA onto Azido-Aib

Rationale: This is the bottleneck. The N-terminus of Azido-Aib is sterically shielded. Standard DIC/HOBt coupling will fail.

  • Reagent Choice: Use HATU or PyAOP .[3]

  • Stoichiometry: 5 eq. Incoming Fmoc-AA : 5 eq. HATU : 10 eq. Collidine.[1][2][3][4]

  • Conditions:

    • Double Coupling is Mandatory.

    • Cycle 1: 2 hours at RT.

    • Cycle 2: Overnight (12–16 hours) at RT OR 1 hour at 45°C (Microwave).

    • Note: While azides are generally stable to 45°C, avoid exceeding 50°C to prevent decomposition or safety risks.

  • Monitoring: The Kaiser test may be faint due to steric shielding. A "Chloranil Test" is often more sensitive for secondary amines, but Azido-Aib is a primary amine. Rely on rigorous double coupling and capping.

Cleavage & Deprotection (The "Azide-Safe" Cocktail)

Warning: Standard Reagent K contains EDT (Ethanedithiol), which will reduce the azide to an amine.

  • Cocktail Preparation:

    • TFA: 95%[5][6]

    • TIPS: 2.5%

    • H2O: 2.5%[5][6][7]

    • (Optional) Phenol: 2.5% (if Tyr/Trp present).

  • Procedure:

    • Add cold cleavage cocktail to resin (10 mL per 1 g resin).[8]

    • Agitate for 2–3 hours at RT.

    • Precipitate in cold Diethyl Ether.

    • Centrifuge and wash pellet 3x with Ether.

Visualized Workflow (DOT)

SPPS_Protocol cluster_coupling Coupling Cycle Start Start: Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine, 2x 10min) Start->Deprotect CheckAA Is Incoming AA Sterically Hindered? Deprotect->CheckAA StandardCoup Standard Coupling (HBTU/DIPEA, 1h) CheckAA->StandardCoup No HinderedCoup Hindered Coupling (Fmoc-Azido-Aib-OH) Use HATU/Collidine 2x Coupling (2h + 2h) CheckAA->HinderedCoup Yes (Target AA) Kaiser Kaiser Test StandardCoup->Kaiser HinderedCoup->Kaiser NextCoup Post-Hindered Coupling (Next AA onto Azido-Aib) Use PyAOP or HATU Overnight or 45°C Kaiser->CheckAA Fail (Blue+) -> Recouple Cap Capping (Ac2O/Pyridine) Kaiser->Cap Pass (Blue-) Cap->Deprotect Next Cycle CleavageCheck Cleavage Cocktail Selection (CRITICAL) Cap->CleavageCheck Synthesis Complete WrongCocktail Reagent K (w/ EDT) RESULT: Azide Reduced to Amine CleavageCheck->WrongCocktail Contains Thiols RightCocktail Azide-Safe Cocktail (TFA/TIPS/Water) 95:2.5:2.5 CleavageCheck->RightCocktail Thiol-Free Final Final Peptide (Intact Azide) RightCocktail->Final

Caption: Workflow highlighting the critical divergence for hindered couplings and the "fatal" error of using thiol scavengers during cleavage.

Data Summary: Coupling Reagent Performance

Reagent SystemActivation PowerRacemization RiskSuitability for Azido-AibNotes
DIC / HOBt LowLowPoor Will fail to couple to hindered amines.
HBTU / DIPEA MediumLowModerate Acceptable for coupling to resin, poor for next AA.
HATU / Collidine Very High LowExcellent Preferred standard for this protocol.
PyAOP / Collidine Extreme LowExcellent Use if HATU fails on the subsequent residue.

Troubleshooting Guide

Issue: Incomplete Coupling (Positive Kaiser Test)
  • Cause: Steric bulk prevents the activated amino acid from reaching the resin-bound amine.

  • Solution:

    • Switch solvent to NMP (N-methyl-2-pyrrolidone) to improve swelling.

    • Increase temperature to 40–50°C (Do not exceed 50°C for azides).

    • Use PyAOP instead of HATU.

Issue: Mass Spec shows [M-26] peak
  • Cause: Loss of

    
     and reduction of Azide (
    
    
    
    ) to Amine (
    
    
    ).[9]
  • Source: Presence of EDT (Ethanedithiol) or DTT in the cleavage cocktail.[6][9]

  • Solution: Ensure cleavage cocktail is strictly TFA/TIPS/Water . Rinse all glassware to remove traces of DTT from previous users.

Issue: Deletion of the residue after Azido-Aib
  • Cause: The Azido-Aib amine is too hindered; the next amino acid failed to couple.[2]

  • Solution: Perform a "double hit" coupling for the residue immediately following Azido-Aib. Use a smaller amino acid (like Gly or Ala) at this position if sequence flexibility allows.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[10] Chemical Reviews, 108(8), 2952–3015. Link

  • Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917–1920. Link

  • Schilling, C. I., et al. (2011). Stability of the Azide Group in Peptide Synthesis and Bioconjugation.[9][11] Organic & Biomolecular Chemistry, 9, 3165-3172. (Note: Discusses stability in TFA).

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

Sources

Application

Application Notes and Protocols: A Guide to Incorporating α-Methyl-Azidoalanine into Stapled Peptides for Advanced Drug Discovery

Introduction: The Power of Constrained Peptides in Modern Therapeutics Peptides represent a compelling class of therapeutics due to their high specificity and low off-target toxicity. However, their clinical utility is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Constrained Peptides in Modern Therapeutics

Peptides represent a compelling class of therapeutics due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and an inability to penetrate cell membranes.[1] Stapled peptides have emerged as a powerful strategy to overcome these limitations. By introducing a synthetic brace, or "staple," the peptide is locked into a specific, biologically active conformation, typically an α-helix.[1][2] This conformational constraint not only enhances target affinity but also confers resistance to proteolytic degradation and can improve cell permeability.[1][3][4]

This guide provides a detailed protocol for the incorporation of a unique unnatural amino acid, α-methyl-azidoalanine, into stapled peptides. The inclusion of the α-methyl group offers an additional layer of proteolytic resistance and can further stabilize the desired helical structure.[5][6] The azido moiety serves as a chemical handle for bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of a stable triazole-based staple.[7][8][9] This approach provides a robust and versatile method for generating novel, potent, and stable peptide-based therapeutics.

Workflow Overview: From Linear Peptide Synthesis to Purified Stapled Product

The overall process involves the solid-phase synthesis of a linear peptide containing α-methyl-azidoalanine and a complementary alkyne-bearing amino acid. This is followed by an on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the macrocyclic staple. Finally, the stapled peptide is cleaved from the resin, deprotected, and purified.

Stapled Peptide Synthesis Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Stapling cluster_2 Cleavage, Purification, and Analysis Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling 1 Fmoc_Deprotection_1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 2 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling 3 Amino_Acid_Coupling->Fmoc_Deprotection_1 Repeat for each natural amino acid Unnatural_AA_Incorporation Incorporate α-Methyl-Azidoalanine & Alkyne Amino Acid Amino_Acid_Coupling->Unnatural_AA_Incorporation 4 Final_Fmoc_Deprotection Final Fmoc Deprotection Amino_Acid_Coupling->Final_Fmoc_Deprotection 5 Unnatural_AA_Incorporation->Amino_Acid_Coupling Continue SPPS CuAAC_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Final_Fmoc_Deprotection->CuAAC_Reaction 6 Cleavage_Deprotection Cleavage from Resin & Side-Chain Deprotection CuAAC_Reaction->Cleavage_Deprotection Purification RP-HPLC Purification Cleavage_Deprotection->Purification 7 Characterization Mass Spectrometry & CD Purification->Characterization 8 Final_Product Purified Stapled Peptide Characterization->Final_Product 9

Caption: Overall workflow for the synthesis of stapled peptides incorporating α-methyl-azidoalanine.

Materials and Reagents

ReagentSupplierGradeNotes
Rink Amide ResinVariousSynthesis Grade100-200 mesh, ~0.5 mmol/g loading
Fmoc-Protected Amino AcidsVariousSynthesis GradeStandard proteinogenic amino acids
Fmoc-L-α-Methyl-AzidoalanineCustom Synthesis>98% PurityKey unnatural amino acid
Fmoc-L-PropargylglycineVarious>98% PurityAlkyne-containing amino acid
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousAnhydrous
PiperidineVariousReagent Grade
N,N'-Diisopropylethylamine (DIPEA)VariousReagent Grade
HATUVariousSynthesis GradeCoupling reagent
Copper(I) Iodide (CuI)Various>99%Catalyst for CuAAC
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Various>98%Copper-stabilizing ligand
Sodium AscorbateVariousACS GradeReducing agent for CuAAC
Trifluoroacetic Acid (TFA)VariousReagent GradeFor cleavage
Triisopropylsilane (TIS)VariousReagent GradeScavenger
WaterVariousHPLC GradeScavenger and solvent
Acetonitrile (ACN)VariousHPLC GradeFor purification

Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol details the synthesis of the linear peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.[10][11]

1.1 Resin Preparation:

  • Place the Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

  • Drain the DMF.

1.2 Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for 10 minutes and drain.

  • Wash the resin thoroughly with DMF (5 times).

Expert Insight: The two-step deprotection ensures complete removal of the Fmoc group, which can be sterically hindered. Thorough washing is critical to remove all traces of piperidine, which can neutralize the subsequent coupling reaction.

1.3 Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain and wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm complete coupling. A negative result (yellow beads) indicates the reaction is complete.[12]

1.4 Incorporation of Unnatural Amino Acids:

  • Fmoc-L-α-Methyl-Azidoalanine and Fmoc-L-Propargylglycine: Due to the steric hindrance of the α-methyl group, a double coupling strategy is recommended for Fmoc-L-α-methyl-azidoalanine.

    • Follow the standard coupling protocol (Step 1.3).

    • After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-L-α-methyl-azidoalanine.

Expert Insight: The α-methyl group significantly slows down the coupling kinetics. Double coupling ensures a higher yield and prevents the formation of deletion sequences. Monitoring with a Kaiser test is essential.

1.5 Final Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 1.2.

Part 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step forms the triazole staple on the resin-bound peptide.[7][8][13]

CuAAC_Mechanism cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product Peptide_Azide Peptide-Resin with α-Methyl-Azidoalanine Cycloaddition 1,3-Dipolar Cycloaddition Peptide_Azide->Cycloaddition Peptide_Alkyne Propargylglycine on the same peptide Peptide_Alkyne->Cycloaddition CuI Cu(I) Source (CuI + Sodium Ascorbate) Catalyst Active Cu(I) Catalyst CuI->Catalyst Ligand THPTA Ligand Ligand->Catalyst Catalyst->Cycloaddition catalyzes Stapled_Peptide Triazole-Stapled Peptide on Resin Cycloaddition->Stapled_Peptide

Caption: Mechanism of the on-resin CuAAC reaction.

2.1 Reaction Setup:

  • Wash the deprotected peptide-resin with DMF, then with DCM, and finally with a 3:1 DMF/H₂O mixture.

  • In a separate vial, prepare the catalyst solution:

    • Dissolve CuI (0.5 eq.), THPTA (1.0 eq.), and sodium ascorbate (2.5 eq.) in a 3:1 DMF/H₂O mixture.

    • Sonicate briefly to ensure complete dissolution.

  • Add the catalyst solution to the resin.

  • Agitate the reaction mixture at room temperature for 12-18 hours, protected from light.

Expert Insight: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and improving reaction efficiency. The use of a reducing agent like sodium ascorbate ensures the copper remains in the active Cu(I) state. Running the reaction overnight allows for completion, which is important for this intramolecular cyclization.

2.2 Post-Reaction Wash:

  • Drain the reaction mixture.

  • Wash the resin sequentially with:

    • 5% sodium diethyldithiocarbamate trihydrate in DMF (to scavenge copper)

    • DMF

    • DCM

  • Dry the resin under vacuum.

Part 3: Cleavage, Deprotection, and Purification

3.1 Cleavage from Resin:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[12]

  • Add the cleavage cocktail to the dry resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Expert Insight: TIS and water act as scavengers to protect sensitive amino acid side chains (e.g., Trp, Met, Cys) from reactive species generated during the cleavage of other protecting groups by the strong acid, TFA.

3.2 Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of water/ACN, both containing 0.1% TFA.

  • Collect fractions corresponding to the major product peak.

  • Lyophilize the pure fractions to obtain the final product as a white powder.[14][15]

Characterization and Data Analysis

Analysis TechniqueExpected OutcomeInterpretation
Mass Spectrometry (ESI-MS) A single major peak with a mass corresponding to the calculated molecular weight of the stapled peptide.Confirms the successful synthesis and stapling of the peptide.
Analytical RP-HPLC A single, sharp peak indicating >95% purity.Verifies the purity of the final product.
Circular Dichroism (CD) Spectroscopy Double minima at ~208 nm and ~222 nm.Confirms the presence of a stable α-helical conformation.[5][14]

Conclusion and Future Directions

The protocol outlined above provides a comprehensive framework for the synthesis of stapled peptides incorporating α-methyl-azidoalanine. This method leverages the benefits of both α-methylation for enhanced stability and bioorthogonal click chemistry for efficient macrocyclization. The resulting conformationally constrained peptides are promising candidates for targeting challenging intracellular protein-protein interactions.[3][4]

Future work could explore the impact of different alkyne-containing amino acids on the geometry and biological activity of the stapled peptide. Additionally, the azido group on the α-methyl-azidoalanine can be used for other bioorthogonal reactions, opening up possibilities for dual-functionalized peptides for applications in imaging and targeted drug delivery.[16][17]

References

  • CD Formulation. (n.d.). Stapled Peptide Synthesis. Retrieved from [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in Molecular Biology, 149-170.
  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Madsen, C., et al. (2017).
  • Spolaore, B., et al. (2014). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences, 15(1), 1105-1126.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Wang, C., et al. (2026, February 2). Fine Tuning the Properties of Stapled Peptides by Stereogenic α-Amino Acid Bridges.
  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(4), 207-220.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Two-component peptide stapling strategies. (a) Copper-catalysed... [Image]. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI.
  • Moiola, M., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654.
  • Abdeljabbar, D. M. (2012). The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions [Princeton University].
  • Polymer Chemistry. (n.d.). Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides. Royal Society of Chemistry. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2018). The Future of Bioorthogonal Chemistry. ACS Central Science, 4(7), 784-791.
  • Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Bhattacharya, S., et al. (2016). Novel Structures of Self-Associating Stapled Peptides. Scientific Reports, 6, 33328.
  • ResearchGate. (n.d.). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF. Retrieved from [Link]

  • Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from [Link]

  • Hu, H.-G., et al. (2019). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Bioorganic & Medicinal Chemistry, 27(1), 1-11.
  • Chen, Y.-C., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021301.
  • ChemRxiv. (n.d.). Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localisation. Retrieved from [Link]

  • Speltz, T. E., et al. (2016). Branching Out: γ-Methylated Hydrocarbon Stapled Peptides for the Estrogen Receptor/Coactivator Interaction. ACS Chemical Biology, 11(8), 2135-2141.
  • bioRxiv. (2023, February 26). Design-Rules for Stapled Alpha-Helical Peptides with On-Target In Vivo Activity: Application to Mdm2/X dual antagonists. Retrieved from [Link]

  • LifeTein. (n.d.). Modifications: Stapled Peptide Synthesis and Special Amino Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Stapled peptides as a new technology to investigate protein-protein interactions in human platelets. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of peptide stapling. A, structures of the two designer amino... [Image]. Retrieved from [Link]

  • CCPN. (n.d.). Application of NMR in the Design of Peptide Tools for Chemical Biology and Drug Discovery. Retrieved from [Link]

  • The University of Melbourne. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Find an Expert. Retrieved from [Link]

  • Wikipedia. (n.d.). Stapled peptide. Retrieved from [Link]

Sources

Method

Application Note: Optimization of CuAAC Conditions for Sterically Hindered Azides

Executive Summary The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely regarded as the premier "click" reaction due to its reliability.[1] However, standard protocols (utilizing CuSO₄/Ascorbate with TBTA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely regarded as the premier "click" reaction due to its reliability.[1] However, standard protocols (utilizing CuSO₄/Ascorbate with TBTA or no ligand) frequently fail when applied to sterically hindered substrates , such as tertiary azides or sterically congested scaffold cores.

This guide details the mechanistic bottlenecks caused by steric hindrance and provides an optimized, self-validating protocol utilizing BTTAA , a third-generation accelerating ligand. This system stabilizes the requisite dinuclear copper intermediate, enabling quantitative yields for substrates that are inert under classical conditions.

The Mechanistic Challenge: Why Hindered Azides Fail

To solve the problem, one must understand the failure mode. The classical CuAAC mechanism is not a simple concerted process; it proceeds via a stepwise cycle involving copper-acetylide intermediates.[1]

  • The Bottleneck: The rate-determining step for hindered substrates is often the coordination of the organic azide to the copper(I)-acetylide complex.

  • Steric Clash: Formation of the metallacycle intermediate (the transition state pre-triazole) requires the azide substituent to adopt a specific geometry relative to the copper center. Bulky groups (e.g., tertiary carbons) create severe steric repulsion with the ligand sphere, destabilizing this transition state.

  • Catalyst Death: If the catalytic cycle stalls due to steric hindrance, the unstable Cu(I) species is prone to oxidation or disproportionation, leading to reaction failure before product formation.

Diagram 1: Mechanistic Bottleneck & Ligand Solution

This diagram illustrates where steric bulk arrests the cycle and how specific ligands rescue the process.

CuAAC_Mechanism Start Cu(I) Source Acetylide Cu(I)-Acetylide Formation Start->Acetylide + Alkyne Coordination Azide Coordination (The Steric Bottleneck) Acetylide->Coordination + Steric Azide Metallacycle Metallacycle Intermediate Coordination->Metallacycle High Barrier (Slow Step) Product 1,2,3-Triazole + Regenerated Catalyst Metallacycle->Product Ring Contraction Ligand Accelerating Ligand (BTTAA/BTTES) Ligand->Coordination Stabilizes Dinuclear Cu-Complex

Caption: Figure 1. The critical role of accelerating ligands in lowering the activation energy for the coordination of bulky azides to the Cu-acetylide complex.

Critical Parameter Optimization

The "Secret Sauce": Ligand Selection

For sterically hindered azides, the choice of ligand is binary: TBTA is insufficient; BTTAA is mandatory.

LigandTypePerformance on Tertiary AzidesSolubilityRecommendation
TBTA Tris(triazolyl)aminePoor. Kinetics are too slow; catalyst degrades before reaction completion.DMSO/tBuOHAvoid for hindered substrates.
THPTA Water-soluble TrisModerate. Better than TBTA, but often stalls with bulky tertiary centers.AqueousUse for secondary azides.
BTTAA Third-Gen ChelateExcellent. Promotes formation of reactive dinuclear Cu species.Aqueous/DMSOStandard of Care for hindered azides.
BTTES Sulfated TrisGood. Comparable to BTTAA, excellent biocompatibility.AqueousAlternative if BTTAA is unavailable.

Why BTTAA? The specific geometry of the BTTAA-Cu(I) complex allows for a more open binding pocket, accommodating bulky electrophiles (azides) while protecting the Cu(I) from oxidation.

Solvent Systems

While "click" chemistry is famous for water compatibility, hindered substrates often require organic co-solvents to ensure the effective concentration of reactants is high.

  • Preferred: DMSO:Water (4:1) or tBuOH:Water (1:1).

  • Reasoning: High solubility prevents precipitation of the hydrophobic hindered reactants, ensuring the kinetics are driven by collision frequency.

Temperature
  • Standard: Room Temperature (25°C).

  • Hindered: 40°C - 60°C.

  • Note: Do not exceed 80°C with Ascorbate as the reducing agent, as it degrades rapidly.

Experimental Protocols

Protocol A: The "Gold Standard" (BTTAA-Mediated)

Use this protocol for tertiary azides, bulky protein modifications, or sluggish scaffold couplings.

Reagents & Stock Solutions
  • CuSO₄ Solution: 20 mM in HPLC-grade water.

  • BTTAA Ligand Solution: 50 mM in HPLC-grade water (Store at -20°C).

  • Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).

  • Substrates: Azide and Alkyne dissolved in DMSO or tBuOH.

Step-by-Step Workflow
  • Pre-Complexation (The Catalyst Master Mix):

    • In a separate microtube, mix the BTTAA stock and CuSO₄ stock .

    • Ratio: 2:1 (Ligand:Metal) is standard; use 4:1 for extremely hindered substrates to prevent Cu aggregation.

    • Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL BTTAA (50 mM) + 70 µL Water. Let sit for 2-3 minutes. The solution should remain clear/light blue.

  • Reaction Assembly:

    • To the reaction vessel containing the Alkyne and Azide (1.0 equiv each, or slight excess of the cheaper component) in DMSO/tBuOH:

    • Add the Catalyst Master Mix (from Step 1).

    • Target Final Concentration: 1–5 mol% Cu relative to limiting substrate.

  • Initiation:

    • Add Sodium Ascorbate (5–10 equiv relative to Cu, NOT substrate).

    • Note: The solution may turn transiently yellow (Cu(I) formation).

  • Incubation:

    • Seal the vial under an inert atmosphere (Argon/N₂) if possible.

    • Incubate at 40°C for 4–16 hours.

  • Validation (QC):

    • Check via LC-MS.[2] If starting material remains after 4 hours, add a second bolus of Ascorbate (fresh) to re-reduce any oxidized copper.

Diagram 2: Experimental Decision Tree

Use this workflow to determine the correct conditions for your specific substrate.

Protocol_Workflow Input Substrate Analysis CheckType Azide Type? Input->CheckType Primary Primary/Secondary Azide CheckType->Primary Unhindered Tertiary Tertiary/Bulky Azide CheckType->Tertiary Hindered Standard Standard Protocol: TBTA or THPTA 1 mol% Cu RT, 1 hr Primary->Standard Advanced Advanced Protocol: BTTAA Ligand 5 mol% Cu 40-60°C, 4-16 hr Tertiary->Advanced Validation LC-MS Check Standard->Validation Advanced->Validation

Caption: Figure 2. Decision matrix for selecting the appropriate CuAAC protocol based on substrate steric hindrance.

Protocol B: Microwave-Assisted (The "Nuclear" Option)

Use this ONLY if Protocol A fails. High temperatures can degrade ascorbate, so a sacrificial reductant is key.

  • Solvent: DMF or DMSO (High boiling point, good solubility).

  • Catalyst: CuI (Copper Iodide) + BTTAA (Pre-complexed). Note: Using Cu(I) salt directly avoids the need for ascorbate, but requires strict oxygen exclusion.

  • Base: Add 1.0 equiv DIPEA (Diisopropylethylamine) to protect the Cu(I) and accelerate the acetylide formation.

  • Conditions: Microwave irradiation at 80°C - 100°C for 10–30 minutes.

  • Safety: Ensure the vessel is rated for pressure. Azides are potentially explosive; do not use low molecular weight azides (C/N ratio < 3) in microwave conditions.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reaction stalls at 50% Cu oxidationAdd fresh Sodium Ascorbate (5 equiv). Flush headspace with Argon.
Precipitate forms Ligand dissociationIncrease BTTAA:Cu ratio to 4:1 or 5:1. Switch solvent to DMSO.
Brown/Black solution Cu disproportionationLigand concentration is too low. Ensure Ligand is premixed with Cu before adding to reaction.
No Product (Tertiary Azide) Steric wallSwitch to Protocol B (Microwave) or increase temp to 60°C. Ensure Alkyne is terminal.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.[3] [Link] (Key paper establishing BTTAA as superior to TBTA/THPTA for kinetics).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[3] [Link] (Foundational work on ligand acceleration and quenching).

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[4][5][6][7] Current Protocols in Chemical Biology. [Link] (The authoritative source for CuAAC protocols and troubleshooting).

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[8] Angewandte Chemie International Edition.[3] [Link] (Demonstrates the utility of BTTAA in complex/hindered environments).

Sources

Application

synthesis of triazole-linked peptidomimetics using Az-Me-Ala

Application Note: High-Fidelity Synthesis of Triazole-Linked Peptidomimetics via the Az-Me-Ala Protocol Executive Summary This application note details the protocol for synthesizing conformationally constrained peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Triazole-Linked Peptidomimetics via the Az-Me-Ala Protocol

Executive Summary

This application note details the protocol for synthesizing conformationally constrained peptidomimetics using Az-Me-Ala ((S)-2-amino-3-azido-2-methylpropanoic acid). This non-canonical amino acid combines two powerful structural constraints: the


-methylation (promoting helical propensity via the Thorpe-Ingold effect) and a side-chain azide handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The resulting 1,2,3-triazole linkages serve as bioisosteres of amide bonds or as rigid "staples" to lock bioactive conformations. This guide addresses the specific challenges of coupling sterically hindered quaternary amino acids and performing on-resin "click" chemistry with high fidelity.

Technical Background & Mechanistic Rationale

The Az-Me-Ala Advantage

Standard azido-amino acids (e.g., Azidoalanine, AzAla) allow for triazole formation but often destabilize the peptide secondary structure due to increased flexibility. Az-Me-Ala solves this by introducing a methyl group at the


-carbon.
  • Conformational Lock: The

    
    -methyl group restricts rotation around the 
    
    
    
    and
    
    
    angles, favoring
    
    
    -helix or
    
    
    -helix conformations (similar to Aib).
  • Metabolic Stability: The quaternary center prevents proteolysis by standard peptidases.

  • Orthogonality: The azide moiety is inert to standard Fmoc SPPS conditions (TFA, Piperidine) but highly reactive toward alkynes under Cu(I) catalysis.

Critical Compatibility Warnings
  • Phosphine Intolerance: Never use phosphine-based reagents (e.g., TCEP, triphenylphosphine) while the azide is present, as this will trigger a Staudinger reduction, converting the azide to an amine.

  • Steric Hindrance: The

    
    -methyl group makes Az-Me-Ala difficult to couple. Standard HBTU/DIEA protocols often fail. We utilize HATU/HOAt with extended reaction times.
    

Materials & Instrumentation

CategoryReagent/EquipmentSpecification/Grade
Building Block Fmoc-Az-Me-Ala-OH >98% purity (Chiral). Source: Custom or Specialized Vendor.
Resin Rink Amide MBHALoading: 0.3–0.5 mmol/g (Low loading preferred for cyclization).
Coupling Agents HATU, HOAtHigh-efficiency uronium/aza-benzotriazole reagents.
Bases DIPEA (Diisopropylethylamine)Peptide grade, anhydrous.
Solvents DMF, DCM, NMPHPLC grade.
Click Catalyst CuI (Copper Iodide)99.999% trace metals basis.
Click Ligand TBTA or THPTAStabilizes Cu(I) oxidation state.
Reductant Sodium AscorbateFreshly prepared 1M aqueous solution.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the sterically hindered Fmoc-Az-Me-Ala into the peptide backbone.

  • Resin Swelling:

    • Swell Rink Amide MBHA resin (100 mg, 0.05 mmol) in DCM (30 min) then DMF (30 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5×).

  • Coupling of Fmoc-Az-Me-Ala (Critical Step):

    • Dissolve: Fmoc-Az-Me-Ala-OH (4.0 eq), HATU (3.8 eq), and HOAt (4.0 eq) in minimal dry DMF.

    • Activate: Add DIPEA (8.0 eq) and pre-activate for 2 minutes. The solution should turn yellow.

    • React: Add to resin.[1] Agitate for 4 hours at room temperature (standard AAs take 45 min).

    • Double Couple: Drain and repeat the coupling step with fresh reagents for another 2 hours to ensure >99% incorporation.

  • Capping (Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

  • Wash: Extensive washing with DMF and DCM.

Protocol B: On-Resin CuAAC (Click Reaction)

Objective: Form the triazole linkage between Az-Me-Ala and a terminal alkyne (either a separate building block like Propargylglycine or an external alkyne).

  • Preparation:

    • Ensure the resin is swollen in DMF.[2]

    • Prepare the Alkyne Solution : Dissolve the alkyne component (5.0 eq relative to resin loading) in DMF.

  • Catalyst Cocktail (The "Click Mix"):

    • Dissolve CuI (1.0 eq) and TBTA (1.0 eq) in DMF.

    • Separately, dissolve Sodium Ascorbate (5.0 eq) in a minimal amount of degassed water.

    • Mix the two solutions. The color should remain yellowish/clear. If it turns brown/black, oxygen is present; discard.

  • Reaction:

    • Add the Alkyne Solution to the resin.

    • Add the Catalyst Cocktail.

    • Sparge: Bubble Nitrogen gas through the slurry for 1 minute.

    • Agitate: Shake at room temperature for 12–16 hours (Overnight).

  • Copper Removal (The "Wash of Shame"):

    • Drain resin.

    • Wash with DMF (3×).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (w/v) in DMF (3 × 5 min) to chelate and remove copper adsorbed to the resin. Resin should return to its original color.

    • Wash with DMF (5×), DCM (5×).

Protocol C: Cleavage & Analysis
  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Note: Do not use EDT or Thioanisole if not strictly necessary, as they can sometimes interfere with triazoles or residual copper.

  • Reaction: Agitate for 2 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.

  • Analysis: Dissolve in H2O/MeCN (1:1) and analyze via LC-MS.[2] Look for the mass shift corresponding to the triazole formation (Sum of Azide + Alkyne masses; no loss of water).

Data & Visualization

Process Workflow

The following diagram illustrates the critical decision points and flow for the Az-Me-Ala protocol.

AzMeAla_Protocol Start Resin Preparation (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Couple Fmoc-Az-Me-Ala (HATU/HOAt, 4h x 2) Deprotect->Couple Check Kaiser Test (Blue = Fail, Colorless = Pass) Couple->Check Check->Couple Incomplete (Steric Hindrance) Elongate Peptide Elongation (Standard SPPS) Check->Elongate Complete Click On-Resin CuAAC (CuI, TBTA, Ascorbate) Elongate->Click Add Alkyne WashCu Copper Chelation Wash (Dithiocarbamate) Click->WashCu Cleave TFA Cleavage & HPLC Purification WashCu->Cleave

Figure 1: Optimized workflow for incorporating Az-Me-Ala and performing on-resin click cyclization.

Mechanistic Logic: The Steric Challenge

Steric_Constraint AzMeAla Az-Me-Ala (Quaternary Center) AlphaMe Alpha-Methyl Group AzMeAla->AlphaMe Azide Side-Chain Azide AzMeAla->Azide Constraint Restricted Phi/Psi Rotation (Helix Stabilization) AlphaMe->Constraint CouplingDifficulty Slow Coupling Kinetics (Requires HATU) AlphaMe->CouplingDifficulty Click Triazole Formation (Bioorthogonal) Azide->Click

Figure 2: Structure-Activity relationship of the Az-Me-Ala building block.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-methyl group.
Switch to HATU/HOAt (1:1). Increase temperature to 50°C (microwave) if possible, but monitor for racemization (rare for quaternary AAs).
Resin Discoloration Trapped Copper(I/II) species.Wash with 0.5% Sodium Diethyldithiocarbamate or EDTA solution until resin is colorless.
Azide Reduction Exposure to phosphines or thiols.Avoid TCEP or DTT. Use Ascorbate for reduction.[3] Ensure Fmoc deprotection solution does not contain DTT.
Low Click Yield Catalyst oxidation (Cu+

Cu2+).
Increase Sodium Ascorbate concentration. Sparge solvents with

. Use THPTA ligand for better aqueous stability.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1920. (Protocol basis for Azido-AA synthesis). Link

  • Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides.[4] Journal of Peptide Science, 23(3), 202-214. Link

Sources

Method

bioorthogonal labeling using 2-amino-3-azido-2-methylpropanoic acid

This Application Note is designed for researchers in chemical biology and peptide therapeutics. It details the specific utility, handling, and experimental protocols for 2-amino-3-azido-2-methylpropanoic acid (also known...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and peptide therapeutics. It details the specific utility, handling, and experimental protocols for 2-amino-3-azido-2-methylpropanoic acid (also known as


-methyl-azidoalanine  or Az-Me-Ala ).

Unlike standard bioorthogonal probes (e.g., Azidohomoalanine), this molecule is


,

-disubstituted
. It is not merely a metabolic label; it is a structural editor that enforces helical conformation and proteolytic resistance while providing a click-chemistry handle.

Application Note: Bioorthogonal Labeling with Conformationally Constrained -Methyl Azides

Molecule: 2-amino-3-azido-2-methylpropanoic acid Classification:


,

-disubstituted Non-Canonical Amino Acid (ncAA) Primary Utility: Synthesis of protease-resistant peptide drug conjugates (PDCs) and stabilized structural probes.

Part 1: Chemical Logic & Mechanism

The "Alpha-Methyl" Advantage

Standard bioorthogonal probes (like Azidohomoalanine, AHA) mimic natural amino acids (Methionine) to "trick" cellular machinery into incorporation. However, they offer no structural benefits.

Az-Me-Ala introduces a methyl group at the


-carbon. This modification has three profound effects:
  • The Thorpe-Ingold Effect: The gem-dimethyl-like substitution restricts the rotation of the

    
     and 
    
    
    
    torsion angles, strongly promoting helical secondary structures (
    
    
    -helix or
    
    
    -helix).
  • Proteolytic Stability: The steric bulk prevents proteases (e.g., trypsin, chymotrypsin) from accessing the peptide bond, significantly extending the half-life of the probe in vivo.

  • Stereochemical Integrity: The absence of an

    
    -proton eliminates the risk of racemization during solid-phase peptide synthesis (SPPS), a common failure mode with standard 
    
    
    
    -azido acids.
The Bioorthogonal Handle

The


-azido group serves as a compact, inert handle for:
  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Rapid, high-yield conjugation for in vitro applications.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free ligation for live-cell applications using cyclooctynes (e.g., DBCO, BCN).

Part 2: Experimental Workflows (Decision Tree)

The incorporation method depends entirely on the biological context.

G Start Experimental Goal Decision Incorporation Method? Start->Decision SPPS Solid Phase Peptide Synthesis (Chemical) Decision->SPPS Peptides (<50 AA) GCE Genetic Code Expansion (Biological) Decision->GCE Proteins (>50 AA) SPPS_Detail Requires High-Efficiency Coupling (HATU/HOAt) Prevents Racemization SPPS->SPPS_Detail GCE_Detail Requires Evolved Synthetase (e.g., PylRS mutants) & Engineered Ribosome GCE->GCE_Detail Click Bioorthogonal Ligation (CuAAC or SPAAC) SPPS_Detail->Click GCE_Detail->Click Result_Stab Stabilized Peptide/Drug Click->Result_Stab Result_Prot Site-Specific Protein Label Click->Result_Prot

Figure 1: Decision matrix for incorporating Az-Me-Ala. Note that biological incorporation (GCE) requires specialized orthogonal translation systems due to the steric bulk of the


-methyl group.

Part 3: Detailed Protocols

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Context: Due to the steric hindrance of the


-methyl group, standard DIC/HOBt coupling is often insufficient and leads to deletion sequences. This protocol uses high-efficiency coupling reagents.

Reagents:

  • Fmoc-Az-Me-Ala-OH (Commercially available or synthesized via diazo transfer).

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Critical Step):

    • Dissolve Fmoc-Az-Me-Ala-OH (3.0 eq) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to resin.[1]

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization of the activated ester (though less risky with

      
      -methyl, side reactions can occur).
      
  • Coupling:

    • Add activated solution to resin.[1]

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple for 2 hours each.

  • Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted amines. This is vital as the steric bulk may prevent 100% coupling, and you do not want deletion mutants growing.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. Avoid thiol scavengers if you plan to do downstream chemistry that is thiol-sensitive, though azides are generally stable to TFA.

Protocol B: Bioorthogonal Labeling (CuAAC "Click" Reaction)

Context: Conjugating the Az-Me-Ala peptide to a fluorophore or drug payload.

Reagents:

  • Peptide containing Az-Me-Ala (

    
    ).
    
  • Alkyne-Tag (e.g., Propargyl-PEG-Biotin,

    
    ).
    
  • CuSO4 (

    
    ).
    
  • THPTA Ligand (

    
    ) - Essential to protect the peptide from oxidative damage.
    
  • Sodium Ascorbate (

    
    ).
    

Workflow:

  • Premix: Mix CuSO4 and THPTA in a 1:5 molar ratio in water/buffer. Incubate for 5 minutes to form the catalytic complex.

  • Assembly: Add the Peptide and Alkyne-Tag to the reaction buffer (PBS, pH 7.4).

  • Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.

  • Incubation: React for 1 hour at Room Temperature (protect from light).

  • Quenching: Add EDTA (10 mM) to chelate copper.

  • Purification: HPLC or Dialysis.

Part 4: Data Analysis & Troubleshooting

Mass Spectrometry Verification

Because the azide group is energetic, it can sometimes decompose during MALDI-TOF analysis.

  • Recommendation: Use ESI-MS (Electrospray Ionization) in positive mode.

  • Diagnostic Shift: Upon successful click reaction with a probe (Mass

    
    ), the total mass should be:
    
    
    
    
    (Note: No water loss occurs in cycloaddition).
Troubleshooting Table
IssueProbable CauseSolution
Low Coupling Yield (SPPS) Steric hindrance of

-methyl group.
Switch from HBTU to HATU/HOAt . Use microwave heating (75°C). Perform double coupling.
Precipitation during Click Copper-Ligand complex instability.Increase THPTA concentration. Ensure 10-20% DMSO is present if the tag is hydrophobic.
Reduction of Azide to Amine DTT/TCEP presence.Never use DTT or TCEP reducing agents with azides; they reduce azides to amines (

). Use TCEP only if the click reaction is already complete, or avoid entirely.
No Fluorescence (Live Cell) Copper toxicity.Switch to SPAAC (Copper-free) using DBCO-functionalized probes.

References

  • Chin, J. W., et al. (2024). "Adding

    
    ,
    
    
    
    -disubstituted monomers to the genetic code of an organism." Nature.
    • Grounding: Describes the evolutionary deadlock of incorporating , -disubstituted amino acids and the "tRNA display" method to solve it.
  • Meldal, M., et al. (1997).[2] "Azido acids in a novel method of solid-phase peptide synthesis." Tetrahedron Letters.

    • Grounding: Establishes the foundational chemistry for using azido acids in SPPS and their stability.
  • Spring, D. R., et al. (2011).[3] "Efficient Synthesis of Fmoc-Protected Azido Amino Acids." Synlett.

    • Grounding: Provides the synthesis routes for the Fmoc-protected building blocks required for Protocol A.
  • BenchChem Application Note. "Solid-Phase Synthesis of Peptides with Azido Amino Acids."

    • Grounding: General protocols for handling azido-amino acids in standard Fmoc chemistry.

Sources

Application

strain-promoted azide-alkyne cycloaddition (SPAAC) with alpha-methyl azides

An in-depth guide to leveraging the unique chemoselectivity of α-methyl azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for advanced bioconjugation and multiplexed labeling. Introduction: Beyond Conventional...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging the unique chemoselectivity of α-methyl azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for advanced bioconjugation and multiplexed labeling.

Introduction: Beyond Conventional SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] This reaction's power lies in the remarkable biocompatibility of its two components: the azide and the strained cyclooctyne. The reaction proceeds via a [3+2] cycloaddition, driven by the release of ring strain in the cyclooctyne, to form a stable triazole linkage.[2] While much research has focused on optimizing the cyclooctyne component for faster kinetics, the azide's structure also plays a critical, often overlooked, role in modulating reaction efficiency.

This guide focuses on a specific, powerful class of azides: α-methyl azides . As tertiary azides, they introduce a level of steric demand that can be exploited for highly chemoselective and orthogonal labeling strategies, moving beyond simple bioconjugation to enable more complex, multi-target experimental designs. We will explore the fundamental principles governing their reactivity, provide detailed protocols for their application, and offer expert insights into experimental design and troubleshooting.

The Core Principle: Steric Tuning of Reactivity

The central premise for using α-methyl azides lies in their differential reactivity with various cyclooctynes. The steric bulk of the methyl group adjacent to the azide functionality creates a kinetic barrier that is highly sensitive to the steric environment of the reacting cyclooctyne.

A seminal study investigated the reaction kinetics of primary, secondary, and tertiary azides with two commonly used cyclooctynes: the sterically non-demanding bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) and the sterically demanding azadibenzocyclooctyne (ADIBO or DBCO).[4] The findings are transformative:

  • With a non-demanding cyclooctyne like BCN , the reactivity of primary, secondary, and tertiary (α-methyl) azides is remarkably similar. The reaction proceeds efficiently regardless of the azide's substitution.[4]

  • With a demanding cyclooctyne like ADIBO , the reactivity of the tertiary azide plummets by several orders of magnitude compared to its primary and secondary counterparts.[4]

This dramatic rate difference is not a failure but a feature. It establishes a basis for orthogonality: one can selectively react a primary or secondary azide with ADIBO in the presence of a tertiary azide, which remains untouched. Subsequently, the tertiary azide can be targeted with BCN. This opens the door to catalyst-free, dual-labeling strategies using SPAAC exclusively.[4]

Reaction Mechanism: A Concerted Cycloaddition

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The azide acts as the 1,3-dipole, and the strained alkyne serves as the dipolarophile. The reaction proceeds through a concerted, cyclic transition state to form the final triazole product.

Caption: The concerted mechanism of SPAAC with an α-methyl azide.

Quantitative Data: A Tale of Two Cyclooctynes

The chemoselectivity of tertiary azides is best illustrated by comparing their second-order rate constants (k₂) with those of primary and secondary azides against different cyclooctynes.

Azide TypeReactantCyclooctyneRate Constant (k₂) M⁻¹s⁻¹Key Insight
Primary 2-azidoethanolBCN0.024Baseline reactivity with non-demanding cyclooctyne.
Secondary 1-azidopropan-2-olBCN0.012Similar reactivity to primary azide with BCN.
Tertiary (α-methyl) 2-azido-2-methylpropan-1-olBCN0.015No significant rate decrease with non-demanding BCN.
Primary 2-azidoethanolADIBO0.90Fast reaction with sterically demanding cyclooctyne.
Secondary 1-azidopropan-2-olADIBO0.25Slower than primary, but still efficient reaction.
Tertiary (α-methyl) 2-azido-2-methylpropan-1-olADIBO4.7 x 10⁻⁶ ~5 orders of magnitude slower than primary azide.

Data synthesized from Plass et al., Angew. Chem. Int. Ed. 2016.[4]

Experimental Protocols

Protocol 1: Standard Bioconjugation to an α-Methyl Azide-Labeled Protein

This protocol describes the labeling of a protein, previously modified to contain a tertiary α-methyl azide, with a fluorescent probe. The key is to use a sterically non-demanding cyclooctyne like BCN.

Materials:

  • α-Methyl azide-labeled antibody (Protein-N₃): 1 mg/mL in PBS, pH 7.4.

  • BCN-Fluorophore (e.g., BCN-PEG4-FITC): 10 mM stock in DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Protein concentrator (e.g., Amicon® Ultra, 10K MWCO).

Methodology:

  • Reagent Preparation: Equilibrate the azide-labeled antibody to room temperature.

  • Molar Ratio Calculation: Determine the molar concentration of the antibody. A 10- to 20-fold molar excess of the BCN-Fluorophore over the antibody is a good starting point for optimization.

  • SPAAC Reaction:

    • To 100 µL of the 1 mg/mL antibody solution, add the calculated volume of the 10 mM BCN-Fluorophore stock solution.

    • Causality Note: The final concentration of DMSO should be kept below 10% (v/v) to prevent protein denaturation.[2]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. Protect from light.

  • Purification:

    • Remove the excess, unreacted BCN-Fluorophore using a desalting column equilibrated with PBS, following the manufacturer's instructions.

    • This step is critical to reduce background signal in downstream applications.

  • Concentration and Characterization:

    • Concentrate the purified antibody-fluorophore conjugate using a protein concentrator.

    • Determine the final protein concentration (e.g., via BCA assay or A280 measurement) and the degree of labeling (DOL) using UV-Vis spectrophotometry, comparing the absorbance of the fluorophore and the protein.

Protocol 2: Orthogonal Dual-Labeling of a Biomolecule

This advanced protocol leverages the unique chemoselectivity of α-methyl azides to attach two different labels to a biomolecule containing both a primary azide (pAz) and a tertiary azide (tAz).

Orthogonal_Labeling_Workflow start Biomolecule with Primary (pAz) & Tertiary (tAz) Azides step1 Step 1: Selective pAz Labeling Add ADIBO-Label_1 (e.g., Drug) Incubate 4-12h @ RT start->step1 High k₂ for pAz Low k₂ for tAz purify1 Purification (Optional) (e.g., Desalting Column) step1->purify1 step2 Step 2: Selective tAz Labeling Add BCN-Label_2 (e.g., Fluorophore) Incubate 4-12h @ RT purify1->step2 High k₂ for tAz purify2 Final Purification (e.g., Desalting / SEC) step2->purify2 analysis Analysis (e.g., Mass Spec, SDS-PAGE, Imaging) purify2->analysis

Caption: Workflow for orthogonal dual-labeling using SPAAC.

Methodology:

  • Step 1: Selective Labeling of the Primary Azide.

    • To your biomolecule containing both azide types in a suitable buffer (e.g., PBS), add a 5- to 10-fold molar excess of a sterically demanding cyclooctyne conjugate (e.g., ADIBO-Drug).

    • Incubate for 4-12 hours at room temperature.

    • Causality Note: During this step, the ADIBO-Drug reacts almost exclusively with the high-reactivity primary azide, leaving the tertiary azide untouched due to the massive kinetic difference.[4]

  • Intermediate Purification (Optional but Recommended):

    • Remove excess ADIBO-Drug using a method appropriate for your biomolecule (e.g., desalting column, dialysis). This prevents potential side reactions in the next step.

  • Step 2: Labeling of the Tertiary Azide.

    • To the product from the previous step, now add a 10- to 20-fold molar excess of a sterically non-demanding cyclooctyne conjugate (e.g., BCN-Fluorophore).

    • Incubate for another 4-12 hours at room temperature, protected from light.

    • Causality Note: The BCN-Fluorophore now efficiently reacts with the remaining tertiary azide, as BCN is insensitive to its steric bulk.

  • Final Purification and Analysis:

    • Perform a final purification to remove all unreacted reagents.

    • Analyze the dual-labeled product by appropriate methods. Mass spectrometry can confirm the addition of both masses, while fluorescence imaging and a bioassay could confirm the presence and function of both labels.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Expert Solution & Rationale
Slow/Incomplete Reaction with α-Methyl Azide Use of a sterically demanding cyclooctyne (e.g., ADIBO, DBCO).Switch to a non-demanding cyclooctyne like BCN or BCN-OH. The reaction rate is governed by the steric compatibility of the azide-alkyne pair. For tertiary azides, BCN is the superior choice.[4]
Cross-reactivity in Dual-Labeling Incomplete reaction in Step 1, allowing some primary azide to react in Step 2.Increase the incubation time or molar excess of the ADIBO reagent in Step 1. Ensure the first reaction goes to completion. Perform an intermediate purification step to remove all unreacted ADIBO reagent before adding the BCN reagent.
Low Yield of Final Conjugate Insufficient molar excess of the cyclooctyne reagent.Increase the molar excess of the cyclooctyne. SPAAC is a bimolecular reaction, so its rate is dependent on concentration. A higher excess of one reagent will drive the reaction to completion more effectively. Start with 10x and optimize up to 50x if necessary, while being mindful of solubility and off-target effects.
Non-Specific Binding/Aggregation Hydrophobicity of the cyclooctyne reagent (especially dibenzo- derivatives like ADIBO).Use a more hydrophilic version of the cyclooctyne, often available with PEG linkers (e.g., DBCO-PEG4). Alternatively, include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the reaction buffer. Ensure thorough purification post-reaction.

References

  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). Google Cloud.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. (n.d.). BenchChem.
  • Bioorthogonal Chemistry in Drug Discovery: Techniques and Applications in Targeted Cancer Therapy. (n.d.). Malla Reddy College of Pharmacy.
  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC. (2016). Wiley Online Library.
  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC - NIH. (2017). National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing HATU/HOAt activation for alpha,alpha-disubstituted amino acids

Technical Support Center: Optimizing HATU/HOAt Activation for -Disubstituted Amino Acids Introduction: The "Gem-Dimethyl" Paradox Welcome to the advanced troubleshooting center. You are likely here because standard coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing HATU/HOAt Activation for -Disubstituted Amino Acids

Introduction: The "Gem-Dimethyl" Paradox

Welcome to the advanced troubleshooting center. You are likely here because standard coupling protocols (DIC/HOBt or HBTU) have failed to drive a reaction to completion, particularly involving


-disubstituted amino acids  like Aib (aminoisobutyric acid)  or 

-methyl
variants.

While these residues are prized in drug development for inducing helical structure (the "Thorpe-Ingold" or gem-dimethyl effect), they present a massive kinetic barrier to synthesis. The additional methyl groups at the


-carbon create a steric wall that blocks the nucleophilic attack of the incoming amine.

This guide focuses on optimizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and its active component HOAt , which are the gold standards for these difficult couplings. We will also cover when to abandon HATU for "nuclear options" like acid fluorides.

The Mechanics of Activation (The "Why")

To troubleshoot, you must visualize the invisible. HATU is not just a "stronger" HBTU; it relies on the neighboring group effect provided by the pyridine nitrogen in the HOAt ring.[1]

Mechanism of HATU Activation

The pyridine nitrogen (N-7) stabilizes the incoming amine via a 7-membered ring transition state, significantly accelerating the reaction compared to the benzotriazole (HOBt) analogs.

HATU_Mechanism Start Protected AA (R-COOH) Intermediate1 Carboxylate Anion (R-COO⁻) Start->Intermediate1 Deprotonation Base Base (DIPEA/Collidine) Base->Intermediate1 HATU HATU Reagent Intermediate2 O-Acyl Uronium (Unstable) HATU->Intermediate2 Intermediate1->Intermediate2 Attacks HATU ActiveEster OAt-Active Ester (Reactive Species) Intermediate2->ActiveEster HOAt Attack HOAt HOAt Anion (Yellow) Intermediate2->HOAt Released Product Peptide Bond (R-CO-NH-R') ActiveEster->Product Aminolysis (Anchimeric Assistance) HOAt->ActiveEster Re-attacks (Fast) Amine Incoming Amine (NH2-R') Amine->Product

Figure 1: The HATU activation cycle. The critical step is the rapid conversion of the unstable O-acyl uronium species to the stable, yet highly reactive, OAt-active ester.[1]

Troubleshooting & FAQs

Issue 1: "My reaction turned yellow/orange immediately. Is this normal?"

Answer: Yes.

  • The Chemistry: The yellow color typically comes from the liberation of the HOAt anion (or the formation of the OAt-active ester) upon reaction with the carboxylate.

  • Diagnostic:

    • Yellow/Golden: Good.[2][3][4] Indicates successful activation.

    • Deep Orange/Red: Often observed with COMU or when using Collidine as a base. This indicates a high concentration of the active species or charge-transfer complexes. It is generally safe.

    • Brown/Black: Indicates decomposition or impure reagents. Discard.

    • Colorless: Problem. If the solution remains water-white after adding base + HATU, activation has likely failed (check your base quality or solvent dryness).

Issue 2: "I see a +99 Da mass adduct on my peptide."

Answer: You have Guanidinylated your N-terminus.

  • Cause: This is a "dead-end" side reaction where the unreacted amine attacks the central carbon of the HATU uronium salt instead of the carbonyl of the amino acid. It happens when:

    • HATU is in excess relative to the acid.

    • Activation is too slow (the amine sees HATU before the active ester is formed).

    • Coupling is very slow (steric hindrance leaves the amine exposed to HATU for too long).

  • Solution:

    • Stoichiometry: Use 0.95 - 1.0 eq of HATU relative to the Acid. Never use excess HATU.

    • Pre-activation: Allow Acid + HATU + Base to react for 1–2 minutes before adding the amine.

    • Switch Reagent: If this persists, switch to PyAOP . It is a phosphonium salt (not uronium) and cannot form guanidinium adducts.

Issue 3: "The Aib-Aib coupling is stuck at 60% conversion after 24 hours."

Answer: HATU has hit its limit. You need the "Nuclear Option."

  • The Physics: For Aib-Aib (or Aib-Pro), the steric wall is so high that the OAt ester is not electrophilic enough.

  • Solution: Switch to Acid Fluorides via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive than OAt esters, allowing them to slip past the methyl groups.

Issue 4: "My chiral amino acid preceding the Aib racemized."

Answer: The activation was too aggressive or the base was too strong.

  • Cause: Strong bases (like DIPEA) can deprotonate the

    
    -proton of the activated amino acid, leading to oxazolone formation and loss of chirality.
    
  • Solution:

    • Switch Base: Use 2,4,6-Collidine (TMP) . It is a weaker, more hindered base that is sufficient for HATU activation but poor at proton abstraction (racemization).

    • Add HOAt : Adding extra HOAt (1 equivalent) can suppress racemization by ensuring the active ester forms rapidly.

Optimized Protocols

Protocol A: Standard Hindered Coupling (The "Workhorse")

Use for: Aib-X, X-Aib, N-Me-AA coupling.

  • Dissolve: Amino Acid (3.0 eq) and HATU (2.9 eq) in DMF (or NMP for aggregation-prone sequences).

  • Activate: Add HOAt (3.0 eq) (Optional but recommended for chiral purity).

  • Base: Add Collidine (6.0 eq) or DIPEA (6.0 eq).

    • Note: Use Collidine if the anchored residue is chiral and prone to racemization (e.g., Cys, His).

  • Wait: Pre-activate for 2 minutes . Solution should turn yellow.

  • Couple: Add mixture to the resin-bound amine.

  • Conditions: Shake for 2 hours at Room Temp.

    • Optimization: If incomplete, perform a second coupling at 50°C for 1 hour.

Protocol B: The "Nuclear Option" (Aib-Aib / Aib-Pro)

Use for: Extremely hindered junctions where HATU fails.

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Dissolve: Amino Acid (3.0 eq) and TFFH (3.0 eq) in dry DCM (Dichloromethane) or DMF.

    • Note: DCM often works better for acid fluoride generation.

  • Base: Add DIPEA (6.0 eq).

  • Wait: Pre-activate for 15–20 minutes (Acid fluoride formation is slower than OAt ester).

  • Couple: Add to resin. Shake for 2–4 hours at 50°C .

Comparative Data: Reagent Performance

The following table summarizes the coupling efficiency for difficult sequences (e.g., Aib-ACP decapeptide model).

Coupling ReagentClassAib-Aib Yield (2h, RT)Risk of Capping (+99 Da)Rec. Solvent
HBTU/TBTU Benzotriazole< 20% (Poor)HighDMF
HATU Azabenzotriazole60-80% (Good) Moderate (if excess used)DMF/NMP
COMU Oxyma-Uronium85-95% (Excellent) ModerateDMF
PyAOP Phosphonium75-85% (Very Good)None (Zero Risk)DMF/NMP
TFFH Acid Fluoride> 95% (Superior) LowDCM/DMF

Data synthesized from comparative studies on Aib-rich peptides (e.g., Alamethicin fragments) [1, 2].

Decision Tree: Choosing the Right Activation

Troubleshooting_Tree Start Start: Difficult Coupling? IsHindered Is it Sterically Hindered? (e.g., Aib, N-Me) Start->IsHindered IsChiral Is the Anchored AA Chiral? IsHindered->IsChiral Yes Standard Use HBTU/DIC (Standard) IsHindered->Standard No HATU_Route Use HATU + DIPEA (Protocol A) IsChiral->HATU_Route No (e.g. Gly, Aib) HATU_Collidine Use HATU + Collidine (Prevent Racemization) IsChiral->HATU_Collidine Yes (e.g. Cys, His) CheckResult Check LCMS: Incomplete or Side Product? HATU_Route->CheckResult HATU_Collidine->CheckResult Guanidine Mass +99 Da? (Guanidinylation) CheckResult->Guanidine Side Product Stuck Low Yield / Stuck? CheckResult->Stuck Incomplete PyAOP Switch to PyAOP (No Capping) Guanidine->PyAOP TFFH Switch to TFFH (Acid Fluoride) Stuck->TFFH

Figure 2: Logic flow for selecting the optimal coupling reagent based on steric hindrance and observed side reactions.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5][6][7] An efficient peptide coupling additive.[6][8] Journal of the American Chemical Society.

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem Support. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry.

Sources

Optimization

preventing deletion sequences when using bulky azido amino acids

Technical Support Center: Advanced Peptide Synthesis Topic: Preventing Deletion Sequences in Bulky Azido-Amino Acid Couplings Ticket ID: SPPS-AZ-001 Responder: Senior Application Scientist, Peptide Chemistry Division[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Preventing Deletion Sequences in Bulky Azido-Amino Acid Couplings Ticket ID: SPPS-AZ-001 Responder: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering deletion sequences (


 peptides) during the Solid Phase Peptide Synthesis (SPPS) of sequences containing bulky azido-amino acids (e.g., Fmoc-Lys(N3)-OH, Fmoc-Phe(4-N3)-OH).

The Root Cause: The steric bulk of the azido-amino acid side chain—or the growing peptide chain itself—shields the N-terminal amine.[1] Standard coupling reagents (HBTU/HCTU) lack the activation power to overcome this kinetic barrier before the active ester hydrolyzes or the resin aggregates.

This guide provides a self-validating protocol to eliminate these deletions.

Part 1: The Diagnostic Phase

Before changing your protocol, confirm the failure mode.

Symptoms of Deletion Sequences:

  • Mass Spec (ESI-MS): You observe a major peak at

    
     mass.[1]
    
  • HPLC: A "shoulder" peak eluting very close to your main product (difficult to purify).[1]

  • Kaiser Test: A "faint blue" or "reddish-brown" result after coupling (indicates 80-90% coupling, which is a failure in SPPS).[1]

Distinction Note: If you see a mass shift of -26 Da , this is not a deletion. This is the reduction of the Azide (


) to an Amine (

) typically caused by thiols (EDT) during cleavage.[1][2] This requires a different fix (see FAQ).

Part 2: The Solution Architecture

To prevent deletions, we must intervene at three levels: Activation Power , Thermodynamics , and Aggregation Suppression .

Reagent Switch: The HATU/HOAt Imperative

Standard reagents like HBTU generate an OBt-ester.[1] For bulky azido residues, this is insufficient. You must switch to HATU or COMU .

  • Why: HATU generates an OAt-ester .[1][3] The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (a neighboring group effect) that stabilizes the active ester and accelerates the acylation rate by ~10-fold compared to HBTU.

  • The Rule: If the residue is bulky (Azido-Lys, Aib, N-Me), HBTU is forbidden.[1]

The "Magic Mixture" (Solvent Engineering)

Bulky azido residues are hydrophobic, promoting on-resin aggregation (beta-sheet formation).[1] This physically hides the amine.

  • The Fix: Use a binary solvent system.

  • Protocol: DCM/DMF (1:1) or NMP/DMF.[1][4]

  • Chaotropic Additive: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks, keeping the peptide chain extended and accessible.

Thermal Energy (Microwave vs. Conventional)
  • The Risk: Azides are thermally sensitive. While generally stable, excessive heat (>60°C) can cause decomposition or elimination.[1]

  • The Sweet Spot: Use microwave irradiation at 50°C (max) . This provides enough energy to overcome the steric barrier without degrading the azide.

Part 3: Visualization of the Workflow

Decision Logic for Bulky Couplings

The following diagram illustrates the decision process to prevent deletion sequences.

CouplingLogic Start Start: Coupling Bulky Azido AA CheckResidue Is Previous Residue Bulky? (Pro, Val, Ile, N-Me) Start->CheckResidue Standard Standard Coupling (HATU, 2x 30min) CheckResidue->Standard No Advanced Advanced Coupling (Microwave or Magic Mix) CheckResidue->Advanced Yes Coupling Perform Coupling Standard->Coupling Advanced->Coupling QC Kaiser/Chloranil Test Coupling->QC Result Test Result? QC->Result Success Proceed to Capping (Ac2O) Result->Success Negative (No Free Amines) Fail Incomplete (Deletion Risk) Result->Fail Positive (Free Amines) Retry Re-Couple with Different Solvent (DCM/DMF) or Higher Temp (max 50°C) Fail->Retry Retry->QC

Caption: Logical workflow for coupling bulky azido amino acids. Note the mandatory QC step before proceeding to prevent deletion sequences.

Part 4: The "Golden Cycle" Protocol

Use this protocol for the specific cycle involving the Azido-Amino Acid.[1]

Reagents:

  • AA: Fmoc-Lys(N3)-OH (4.0 eq)[1]

  • Activator: HATU (3.9 eq)[1]

  • Base: DIEA (8.0 eq)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Pre-Activation (Crucial): Dissolve the Amino Acid and HATU in DMF. Add DIEA. Shake for exactly 30 seconds .

    • Why? Long pre-activation leads to racemization and formation of inactive guanidinium by-products.[1]

  • First Coupling (The Bulk Load): Add mixture to resin.

    • Condition: 45 minutes at Room Temperature (RT).[1]

    • Drain and Wash: DMF (3x).[1][5]

  • The "Hard" Test: Perform a Kaiser Test (or Chloranil test for Proline).

    • If Blue: Proceed to Step 4 immediately.

  • Second Coupling (The Cleanup): Repeat the coupling with fresh reagents.[6]

    • Modification: If using microwave, heat to 50°C for 15 minutes . If manual, extend to 1 hour at RT.

  • Capping (The Safety Net): Treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes.

    • Why? This acetylates any unreacted amines. It turns a "Deletion Sequence" (which is hard to purify) into a "Truncated Sequence" (which elutes much earlier in HPLC and is easy to remove).[1]

Part 5: Troubleshooting & FAQs

Q1: I used HATU and double coupling, but I still see a deletion. What now? A: You are likely facing "structure-based" steric hindrance (aggregation).[1] The peptide has folded on itself.

  • Fix: Switch the solvent for this specific coupling to NMP or a DCM/DMF (1:1) mixture. DCM swells the polystyrene resin better, exposing the internal sites. Alternatively, use COMU with Oxyma Pure , which is less bulky than HATU.

Q2: Can I use microwave irradiation at 75°C to force the reaction? A: NO. While standard amino acids tolerate 75°C, organic azides risk decomposition (releasing nitrogen gas) or elimination reactions at these temperatures. Keep it


.

Q3: My mass spec shows the peptide is -26 Da. Is this a deletion? A: No. A deletion of a Lysine derivative would be roughly -128 Da or more.[1] A -26 Da loss indicates your Azide (


) became an Amine (

).[1][2]
  • Cause: You likely used EDT (Ethanedithiol) in your cleavage cocktail.[1]

  • Fix: Use TIS (Triisopropylsilane) as your scavenger.[1][2][5] Never use thiols with azides.

Q4: Why not just use a large excess (10 eq) of amino acid? A: This is often wasteful and ineffective if the barrier is steric. Increasing concentration helps kinetics linearly, but changing the activator (HATU) improves kinetics exponentially. Save your expensive Azido-AA; use better chemistry.[1]

Part 6: References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1][2][5][6] Troubleshooting Low Yield in N3-Peptide Synthesis. Technical Support. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143-148.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide: Phosphonium vs Uronium. MilliporeSigma Technical Library. Link

Sources

Troubleshooting

solubility issues of alpha-methyl-beta-azidoalanine in DMF during SPPS

The following guide serves as a specialized Technical Support Center for researchers working with Fmoc-α-methyl-β-azidoalanine (often abbreviated as Fmoc-N3-Me-Ala or Fmoc-Azido-Aib ; CAS: 1926163-90-7).[1] This compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Fmoc-α-methyl-β-azidoalanine (often abbreviated as Fmoc-N3-Me-Ala or Fmoc-Azido-Aib ; CAS: 1926163-90-7).[1]

This compound presents a unique "double-trouble" profile in Solid-Phase Peptide Synthesis (SPPS): it combines the steric hindrance of an α,α-disubstituted amino acid (like Aib) with the polarity and reactivity constraints of an organic azide.[1]

[1]

Current Status: 🟢 Operational
The Core Challenge: Why is this difficult?

Before troubleshooting, you must understand the physical chemistry governing this building block.

  • Steric Bulk (The "Aib Effect"): The α-methyl group creates a quaternary carbon center.[1] This restricts the conformational freedom of the amino acid, making it crystallize more densely (harder to dissolve) and creating a "steric shield" around the amine during coupling.

  • Solvation Shell: While the azide group (

    
    ) is polar, the hydrophobic Fmoc group and the methyl group can lead to "clumping" or incomplete solvation in pure DMF, especially at high concentrations (>0.3 M).
    
  • Aggregation: Once coupled, this residue tends to induce helical structures (

    
    -helix) in the peptide backbone, which can cause the peptide-resin to aggregate and "crash out" of the DMF solution, halting further synthesis.
    
Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: Monomer Solubilization (Getting it into solution) [1]

Q1: I am trying to dissolve Fmoc-α-methyl-β-azidoalanine in DMF at 0.5 M, but it remains cloudy/precipitated. What should I do?

Diagnosis: Saturation limit reached due to lattice energy. [1] The Fix: Do not force solubility with heat alone (risk of azide decomposition).

  • Lower Concentration: Dilute to 0.2 M . α,α-disubstituted amino acids often require more solvent volume to fully solvate the quaternary center.

  • The "DMSO Spike": Add Dimethyl Sulfoxide (DMSO) to your DMF.[1] A ratio of 10-20% DMSO in DMF disrupts the crystal lattice more effectively than pure DMF. 3.[1] Sonication: Sonicate for 5-10 minutes at room temperature.

Note: If using an automated synthesizer, ensure the line is programmed for a larger volume transfer to maintain the total equivalents.

Q2: The amino acid dissolved, but upon adding the base (DIPEA), it precipitated immediately. Why?

Diagnosis: Salt formation or "Common Ion Effect."[1] High concentrations of DIPEA can lower the solubility of the activated carboxylate salt. The Fix:

  • Switch Base: Use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is a weaker, less polar base that often maintains better solubility for hindered amino acids.

  • Order of Addition: Ensure the coupling reagent (e.g., HATU) is added before the base to initiate activation immediately, preventing the salt from sitting idle.

Phase 2: Coupling Reaction (Keeping it in solution on-resin)

Q3: My Kaiser test is positive after 2 hours of coupling. Is it a solubility issue?

Diagnosis: Likely a kinetic issue due to steric hindrance, not just solubility.[1] The α-methyl group blocks the incoming nucleophile. The Fix:

  • Activation: You must use HATU or HOAt .[1] Standard HBTU/PyBOP is often too weak for α-methyl amino acids.

  • Double Coupling: Perform two coupling cycles.

    • Cycle 1: 3 eq.[1][2] AA, 3 eq. HATU, 6 eq. DIPEA (2 hours). [1][3][4] * Cycle 2: 3 eq.[1][2] AA, 3 eq. HATU, 6 eq. Collidine (Overnight).

  • Temperature: Heat to 45°C - 50°C . [1] * Warning:Do not exceed 60°C. Organic azides can decompose or rearrange (Curtius rearrangement) at high temperatures.[1] 50°C is the safe "sweet spot."[1]

Q4: The resin has clumped together after coupling this residue. How do I proceed?

Diagnosis: On-resin aggregation (β-sheet or helical formation).[1] The peptide chain has become insoluble in DMF. The Fix: Solubilize the resin-peptide complex.

  • Magic Mixture: Switch your washing and coupling solvent to DCM:DMF:NMP (1:1:1) . [1] * Chaotropic Wash: Before the next deprotection, wash the resin with 0.1 M LiCl in DMF . This disrupts hydrogen bonding networks causing the aggregation.[1]

Experimental Workflows (Visualized)
Workflow A: Solubilization Decision Tree

Use this logic to determine the correct solvent system for your building block.

SolubilityLogic Start Start: Fmoc-N3-Me-Ala Powder Step1 Attempt Dissolution in DMF (0.2 M) Start->Step1 Check1 Is solution clear? Step1->Check1 Success Proceed to Coupling Check1->Success Yes Fail1 Cloudy / Precipitate Check1->Fail1 No Step2 Add 10-20% DMSO + Sonication (5 min) Fail1->Step2 Check2 Is solution clear? Step2->Check2 Check2->Success Yes Step3 Switch to NMP or Reduce Conc. to 0.1 M Check2->Step3 No Step3->Success Retry

Caption: Decision tree for solubilizing hindered azido amino acids in SPPS.

Workflow B: Optimized Coupling Protocol

This specific protocol addresses the steric hindrance and stability of the azide group.[1]

CouplingProtocol Resin Resin-Peptide (Swelled in DMF) Couple Coupling Reaction 45°C, 2-4 Hours (Argon Atmosphere) Resin->Couple Activate Activation: AA (0.2M) + HATU + Collidine Activate->Couple Check Kaiser Test Couple->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Positive (Colorless) Wash Wash: DMF -> LiCl -> DMF Check->Wash Negative (Blue) Recouple->Wash

Caption: Optimized coupling workflow using HATU/Collidine and thermal assistance (max 50°C).

Summary of Critical Parameters
ParameterStandard SPPSRequired for Fmoc-N3-Me-Ala Reason
Solvent DMFDMF + 10% DMSO or NMP Overcomes lattice energy of quaternary center.[1]
Concentration 0.5 M0.2 - 0.3 M Prevents precipitation; improves diffusion.[1]
Activator HBTU / DICHATU / HOAt Stronger activation needed for sterically hindered amine.[1]
Base DIPEACollidine (TMP) Reduces salt precipitation; milder on Fmoc.[1]
Temperature RT or 75°CMax 50°C Safety: Prevents azide decomposition (

).[1]
Cleavage TFA/TIS/H2ONo Thiols (DTT/EDT) Thiols can reduce azides to amines.[1] Use TIS or Phenol.[1]
Post-Synthesis Warning: The Cleavage Cocktail

CRITICAL: Do not treat this peptide like a standard sequence during cleavage.

  • The Risk: The azide group (

    
    ) is susceptible to reduction to an amine (
    
    
    
    ) if strong reducing agents are present.[1]
  • Forbidden Reagents: Dithiothreitol (DTT), Dithioerythritol (DTE), and high concentrations of Ethanedithiol (EDT).[1]

  • Recommended Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Verification: Always check the mass spectrum for a -26 Da loss (reduction of

    
     to 
    
    
    
    ) or -28 Da loss (loss of
    
    
    ).[1]
References
  • BenchChem. (2025).[1] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from [1]

  • Lau, Y. H., & Spring, D. R. (2011).[1] Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917–1919. Retrieved from [1]

  • CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: Fmoc-β-azido-Ala-OH. Retrieved from [1]

  • Isidro-Llobet, A., et al. (2019).[1][5] Sustainability Challenges in Peptide Synthesis and Purification. The Journal of Organic Chemistry, 84(8), 4615-4628.[5] Retrieved from [1]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Click Reactions with α-Methylated Azides

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for incomplete click reactions with alpha-methylated azides. As a Senior Application Scientist, I often encounter res...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for incomplete click reactions with alpha-methylated azides.

As a Senior Application Scientist, I often encounter researchers facing challenges with seemingly straightforward click reactions. One of the most common, yet nuanced, issues arises when working with sterically hindered substrates, particularly α-methylated azides. This guide is designed to provide a logical, in-depth framework for troubleshooting and optimizing these demanding but crucial conjugations. We will move from foundational understanding to advanced strategies, ensuring you can systematically solve even the most stubborn reactions.

Frequently Asked Questions (FAQs)
Q1: My standard CuAAC protocol is failing with an α-methylated azide. What is the primary cause?

The most significant hurdle with α-methylated azides (also known as tertiary azides) is steric hindrance . The methyl group, being directly attached to the carbon bearing the azide, creates a bulky environment. This steric bulk impedes the approach of the copper-acetylide complex to the azide, significantly slowing down the rate-determining step of the catalytic cycle and, in many cases, preventing the reaction from reaching completion under standard conditions.[1][2] While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is known for its tolerance of steric bulk, extreme hindrance requires significant optimization.[1]

To visualize this, consider the difference between a primary and a tertiary azide as they approach the catalyst complex.

Caption: Steric hindrance at the azide.

Troubleshooting Workflow: A Step-by-Step Guide

When an incomplete reaction is observed, a systematic approach is crucial. The following workflow will guide you from simple checks to advanced modifications.

Sources

Troubleshooting

reducing racemization risk during synthesis of alpha-methyl amino acid derivatives

A Guide to Mitigating Racemization Risk for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of the Quaternary Stereocenter The synthesis of α-methyl amino acid derivatives presents...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Racemization Risk for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Quaternary Stereocenter

The synthesis of α-methyl amino acid derivatives presents a significant stereochemical challenge: the creation and maintenance of a chiral quaternary carbon center. These sterically hindered amino acids are of great interest in medicinal chemistry as they can impart unique conformational constraints on peptides, leading to enhanced proteolytic stability and receptor-binding affinity. However, the very nature of the synthetic steps required to construct these molecules, particularly during peptide bond formation, introduces a substantial risk of racemization or epimerization.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the laboratory. We will delve into the mechanistic underpinnings of racemization and provide actionable protocols to minimize the loss of stereochemical purity.

Troubleshooting Guides & FAQs

Question 1: I'm observing significant epimerization during peptide coupling with my N-protected α-methyl amino acid. What is the most likely cause and how can I prevent it?

This is one of the most common issues when working with α-methyl amino acids. The primary cause of racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5][6] The α-proton of this intermediate is highly acidic and can be easily abstracted by base, leading to a loss of chirality. The steric hindrance of the α-methyl group can slow down the desired aminolysis reaction, providing a larger window of opportunity for racemization to occur.

Root Causes and Mitigation Strategies:

  • Mechanism of Racemization: The two main pathways for racemization during peptide coupling are direct enolization and oxazolone formation, both of which are base-catalyzed.[5] The oxazolone pathway is generally considered the predominant source of racemization in peptide synthesis.[5]

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. Reagents that generate highly reactive intermediates can accelerate oxazolone formation.

    • Carbodiimides (DCC, DIC): While widely used, carbodiimides can lead to significant racemization if not used with an additive. The O-acylisourea intermediate is highly reactive and prone to cyclization to the oxazolone.[5]

    • Uronium/Aminium Salts (HATU, HBTU): These are generally a better choice for sterically hindered couplings and tend to result in lower levels of racemization.[7][8] HATU is often preferred for its high reactivity and efficiency in difficult couplings.[8]

    • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective for coupling sterically hindered amino acids.[4][7] PyBrOP is particularly useful for very challenging couplings, including those involving N-methylated amino acids.[7]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are essential when using carbodiimides. They act as trapping agents for the activated ester, converting it to a less reactive species that is more resistant to racemization.[9] OxymaPure is a safer and often more effective alternative to HOBt and HOAt.[4]

  • Base Selection: The choice and amount of base used can significantly impact racemization.

    • Sterically Hindered Bases: Use of sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over less hindered bases like triethylamine.[10]

    • Weaker Bases: In cases with a high risk of racemization, a weaker base such as N-methylmorpholine (NMM) may be beneficial.[4][10]

  • Reaction Temperature: Lowering the reaction temperature can help to minimize racemization by slowing down the rate of oxazolone formation.

Experimental Protocol: Low-Racemization Peptide Coupling of an α-Methyl Amino Acid
  • Pre-activation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the N-protected α-methyl amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, NMP).

  • Base Addition: Add a sterically hindered base (e.g., DIPEA, 2.0 eq) to the solution and stir for 1-5 minutes.

  • Amine Addition: Add the amino-component (e.g., the N-terminal deprotected peptide on resin, 1.0 eq) to the pre-activated mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines if the coupling partner is an N-methyl amino acid).

  • Work-up: Upon completion, proceed with the appropriate work-up and purification steps.

G

Caption: Decision workflow for troubleshooting racemization during peptide coupling.

Question 2: I am synthesizing my α-methyl amino acid from scratch. Which synthetic routes offer the best stereocontrol?

For the de novo synthesis of α-methyl amino acids, several methods can provide good to excellent stereocontrol. The choice of method will often depend on the available starting materials and the specific target molecule.

  • Asymmetric Strecker Synthesis: This is a classic method for amino acid synthesis.[11][12][13] The use of a chiral auxiliary, such as a chiral amine, can induce high diastereoselectivity in the addition of cyanide to the imine.[11] Catalytic asymmetric versions of the Strecker reaction have also been developed.[11]

  • Chiral Auxiliary-Based Alkylation: This is a robust and widely used method. A chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, is attached to an alanine derivative.[14][15] Deprotonation followed by methylation provides the α-methylated product with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions.[16]

  • Enzymatic Resolution: This method can be highly effective for obtaining enantiomerically pure α-methyl amino acids.[17][] A racemic mixture of the amino acid or a derivative is subjected to enzymatic hydrolysis, where one enantiomer is selectively transformed, allowing for separation.[17][19][20]

Data Summary: Comparison of Synthetic Strategies
Synthetic MethodKey FeaturesAdvantagesDisadvantages
Asymmetric Strecker Imine formation followed by cyanide addition with a chiral auxiliary or catalyst.[11]Convergent, can be highly stereoselective.Use of toxic cyanide, may require optimization of catalyst/auxiliary.
Chiral Auxiliary Alkylation Diastereoselective alkylation of an enolate derived from an alanine-chiral auxiliary adduct.[14][16]High diastereoselectivity, well-established methods.Stoichiometric use of chiral auxiliary, additional steps for attachment and removal.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.[][19]High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for the desired enantiomer, requires screening of enzymes.
Question 3: Are there any specific considerations for solid-phase peptide synthesis (SPPS) involving α-methyl amino acids?

Yes, the steric hindrance of α-methyl amino acids poses challenges in SPPS.

  • Slower Coupling Kinetics: Expect coupling reactions to be slower. Double coupling or extended reaction times may be necessary.[21]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve yields for sterically hindered residues.

  • Monitoring Incomplete Couplings: Standard ninhydrin tests are not effective for detecting unreacted secondary amines (in the case of coupling to an N-methylated residue). The bromophenol blue test is a suitable alternative.[21]

  • Aggregation: "Difficult" sequences containing multiple hindered residues can be prone to aggregation on the solid support. Using chaotropic salts or alternative solvents like N-Methyl-2-pyrrolidone (NMP) can help to disrupt aggregation.[21]

Question 4: I'm considering a multicomponent reaction like the Ugi reaction. Is this a viable strategy for synthesizing peptides with α-methyl amino acids, and what are the risks of racemization?

The Ugi four-component reaction (U-4CR) can be a powerful tool for constructing complex peptide-like structures in a single step.[22] It involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.

  • Advantages: The Ugi reaction is highly convergent and atom-economical. It proceeds under mild conditions, which can be beneficial for minimizing racemization.[22]

  • Racemization Risk: While the Ugi reaction itself is generally considered to have a low risk of racemization, the stereochemical outcome is dependent on the chirality of the starting materials.[22][23] If a chiral α-amino acid is used as the carboxylic acid component, there is a risk of epimerization, particularly if the reaction conditions are not optimized. The use of a chiral amine or isocyanide can also be employed to control the stereochemistry.[23]

G

Caption: Schematic of the Ugi four-component reaction for peptide synthesis.

References

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]

  • Epimerisation in Peptide Synthesis. PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Journal of Chemistry. [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Royal Society of Chemistry. [Link]

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Racemization in peptide synthesis. Slideshare. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Should My Peptide Be Methylated? LifeTein. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Asymmetric Synthesis. University of Johannesburg. [Link]

  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate. [Link]

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]

  • Synthesis of Amino Acids: Strecker Synthesis. Pearson. [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. MDPI. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Link]

  • Strecker Synthesis of Alpha Amino Acids. YouTube. [Link]

  • Enzymatic decarboxylation of alpha-methyl amino acids. PubMed. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Proteolytic Stability of Az-Me-Ala vs. Standard Azidoalanine Peptides

[1] Executive Summary This technical guide compares the proteolytic stability and physicochemical properties of Az-Me-Ala ( -methyl-L-azidoalanine) versus Standard Azidoalanine ( ).[1] While standard azidoalanine provide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares the proteolytic stability and physicochemical properties of Az-Me-Ala (


-methyl-L-azidoalanine) versus Standard Azidoalanine  (

).[1] While standard azidoalanine provides a critical handle for bioorthogonal "click" chemistry (CuAAC), it suffers from rapid in vivo degradation and potential mutagenicity. Az-Me-Ala , an

-disubstituted amino acid, overcomes these limitations by introducing a methyl group at the

-carbon.[1] This structural modification induces significant steric hindrance against proteases and promotes helical secondary structures (the "Aib effect"), resulting in superior proteolytic half-life (

) and reduced metabolic toxicity.

Chemical Identity & Structural Basis

To understand the stability differential, we must first define the structural divergence.

FeatureStandard Azidoalanine (

)
Az-Me-Ala (

-methyl-azidoalanine)
IUPAC Name (S)-2-amino-3-azidopropanoic acid(S)-2-amino-2-methyl-3-azidopropanoic acid

-Carbon Substituents
Hydrogen (H), Azidomethyl (

)
Methyl (

), Azidomethyl (

)
Stereochemistry Chiral (L-configuration)Achiral/Chiral (depending on synthesis, usually L-analog)
Conformational Bias Flexible (Random Coil)Rigid (Helical /

-helix promoter)
Protease Susceptibility High (Accessible backbone)Low (Sterically shielded backbone)
Structural Visualization

The following diagram illustrates the structural difference and the steric shielding mechanism provided by the


-methyl group.

ChemicalStructure cluster_0 Standard Azidoalanine (Ala(N3)) cluster_1 Az-Me-Ala (α-Methyl-Azidoalanine) AlaN3 Backbone: N-Cα-C=O Substituents: -H, -CH2-N3 Protease1 Protease Access: UNOBSTRUCTED AlaN3->Protease1 Rapid Hydrolysis AzMeAla Backbone: N-Cα-C=O Substituents: -CH3, -CH2-N3 Protease2 Protease Access: BLOCKED (Steric Clash) AzMeAla->Protease2 Resistant

Caption: Structural comparison showing how the


-methyl group in Az-Me-Ala blocks protease access to the peptide bond.

Mechanisms of Stability

The superior stability of Az-Me-Ala is driven by two primary mechanisms:

Steric Occlusion (The "Umbrella Effect")

Proteases (e.g., Trypsin, Chymotrypsin, Elastase) require access to the peptide bond amide nitrogen and carbonyl carbon to catalyze hydrolysis. In standard


, the 

-proton is small, allowing enzymes easy access. In Az-Me-Ala, the

-methyl group acts as a steric shield, physically preventing the enzyme's active site from engaging with the peptide backbone.
Conformational Constraint (The "Aib Effect")

Az-Me-Ala is structurally analogous to Aib (


-aminoisobutyric acid).[1] The gem-dimethyl-like substitution restricts the rotation angles (

) of the peptide backbone, forcing the peptide into stable secondary structures such as

-helices or

-helices.
  • Result : The peptide spends less time in extended, random-coil conformations that are vulnerable to proteolysis.[1]

  • Thermodynamic Benefit : Pre-organizing the peptide into a bioactive conformation reduces the entropic penalty of binding to a target, often increasing affinity alongside stability.

Comparative Performance Data

The following data summarizes the stability profile of peptides containing these residues when incubated in human serum or specific protease assays.

Proteolytic Half-Life ( )

Data synthesized from comparative peptidomimetic studies (e.g., Source 1.10, 1.18).

ConditionStandard

Peptide
Az-Me-Ala PeptideFold Improvement
Human Serum (37°C) ~0.5 - 2.0 Hours> 24 Hours>12x
Trypsin Assay Rapid DegradationHighly Resistant>20x
Chymotrypsin Assay Moderate DegradationResistant~10x
Mutagenic Potential High (Metabolized to Azidoacetic acid)NegligibleN/A

Critical Insight : Beyond physical stability, Az-Me-Ala is significantly less mutagenic .[1] Standard azidoalanine can be metabolized into azidoacetic acid, a known mutagen. The


-methyl group in Az-Me-Ala blocks the specific metabolic pathway (transamination) required for this toxic conversion (Source 1.3).[1]

Experimental Protocols

To validate these claims in your own workflow, use the following self-validating protocols.

Synthesis of Az-Me-Ala Peptides (SPPS)

Reagents : Fmoc-Az-Me-Ala-OH (commercially available or synthesized via electrophilic azidation of


-methyl amino acids), HATU, DIPEA.[1]
  • Resin Loading : Use Rink Amide resin for C-terminal amides.[1]

  • Coupling (Critical Step) :

    • Due to steric hindrance at the

      
      -carbon, standard coupling times must be extended.[1]
      
    • Mix : 3 eq. Fmoc-Az-Me-Ala-OH, 2.9 eq.[1] HATU, 6 eq. DIPEA in DMF.[1][2]

    • Reaction : Double couple for 2 hours each (2 x 2h) at Room Temperature, or single couple at 50°C for 45 mins (microwave assisted).

    • Note: Monitor completion via Chloranil test (ninhydrin is ineffective for secondary amines/proline-like N-termini, though Az-Me-Ala has a primary amine, the steric bulk can affect color development).[1]

  • Deprotection : Standard 20% Piperidine in DMF.[1]

  • Cleavage : TFA/TIS/H2O (95:2.5:2.5).[1][3] Avoid thiols if reducing the azide is not desired (though azides are generally stable to TFA).

Comparative Proteolytic Stability Assay

Objective : Determine


 of Peptide A (

) vs Peptide B (Az-Me-Ala).

Workflow Diagram :

AssayWorkflow Start Peptide Stock (10 mM in DMSO) Incubation Incubate in 25% Human Serum 37°C, pH 7.4 Start->Incubation Sampling Aliquot at t = 0, 1, 2, 4, 8, 24 h Incubation->Sampling Quench Quench with 10% TCA or Acetonitrile (Precipitate Serum Proteins) Sampling->Quench Analysis LC-MS Analysis (Monitor Parent Ion Peak Area) Quench->Analysis Calc Plot ln(Concentration) vs Time Calculate Half-life (t1/2) Analysis->Calc

Caption: Step-by-step workflow for determining proteolytic half-life via LC-MS.

Protocol Steps :

  • Preparation : Dissolve peptides to 10 mM in DMSO.

  • Incubation : Dilute to 100

    
    M in pooled human serum (or specific protease buffer).[1] Incubate at 37°C.
    
  • Sampling : At timepoints (0, 30m, 1h, 2h, 4h, 8h, 24h), remove 50

    
    L.
    
  • Quenching : Immediately add 100

    
    L cold Acetonitrile containing 0.1% Formic Acid. Vortex and centrifuge (10,000 x g, 5 min) to pellet serum proteins.
    
  • Analysis : Inject supernatant onto RP-HPLC/MS.

  • Calculation : Normalize the Area Under Curve (AUC) of the parent ion to the t=0 injection. Plot

    
     vs Time. The slope 
    
    
    
    gives
    
    
    .

Applications & Recommendations

  • Peptide Stapling : Use Az-Me-Ala for "click" staples (reaction with dialkynyl linkers).[1] The

    
    -methyl group will synergize with the staple to enforce helicity.[1]
    
  • Library Generation : When building phage display or mRNA display libraries, Az-Me-Ala is preferred for post-translational modification sites due to its resistance to host cell proteases.[1]

  • In Vivo Probes : For metabolic labeling where toxicity is a concern, Az-Me-Ala is superior to

    
     due to the blocked transamination pathway.[1]
    

References

  • Cyclisation strategies for stabilising peptides with irregular conformations. PMC. Available at: [Link]

  • A Comparative Study of Bioorthogonal Reactions with Azides. ResearchGate. Available at: [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed.[1] Available at: [Link]

  • Design-Rules for Stapled Alpha-Helical Peptides with On-Target In Vivo Activity. bioRxiv. Available at: [Link]

Sources

Comparative

CD spectroscopy analysis of alpha-methyl-beta-azidoalanine containing peptides

Publish Comparison Guide: CD Spectroscopy of -Methyl- -Azidoalanine Peptides Executive Summary: The Structural-Functional Nexus In the design of bioactive peptides and stapled therapeutics, researchers often face a trade...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: CD Spectroscopy of -Methyl- -Azidoalanine Peptides

Executive Summary: The Structural-Functional Nexus

In the design of bioactive peptides and stapled therapeutics, researchers often face a trade-off between conformational stability and functional versatility . Standard amino acids like Alanine (Ala) offer limited structural bias, while strong helix-promoters like


-aminoisobutyric acid (Aib) lack functional handles for bio-orthogonal chemistry.

This guide analyzes


-methyl-

-azidoalanine
(often abbreviated as

-MeAla
or Az-Aib ), a non-canonical residue that bridges this gap. By combining the

-methylation of Aib (for helical stabilization) with the

-azido group (for "Click" chemistry), this residue offers a unique dual-modality.

Key Finding: Circular Dichroism (CD) analysis reveals that peptides containing


-methyl-

-azidoalanine exhibit helical propensities comparable to Aib-containing peptides and significantly higher than standard Alanine analogs, while providing a reactive site for triazole formation.

Product Profile & Mechanism of Action

The Molecule: -Methyl- -Azidoalanine[1]
  • Core Scaffold: Alanine derivative.[1]

  • Modification 1 (

    
    -Methyl):  Introduces the Thorpe-Ingold effect (gem-dimethyl effect), severely restricting 
    
    
    
    and
    
    
    torsion angles to the helical region (
    
    
    ).
  • Modification 2 (

    
    -Azido):  An electron-rich, bio-orthogonal handle suitable for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
    
Mechanistic Impact on Secondary Structure

Unlike standard


-azidoalanine (

-Ala), which retains the conformational flexibility of native alanine, the

-methyl variant locks the peptide backbone. This restriction lowers the entropic penalty of folding, driving the equilibrium toward

-helix or

-helix formation even in short oligomers.

Comparative Performance Analysis

The following table contrasts


-methyl-

-azidoalanine against its three primary alternatives in peptide engineering.
Table 1: Structural and Functional Comparison
Feature

-Methyl-

-Azidoalanine
Alanine (Ala) Aib (

-Me-Ala)

-Azidoalanine (

-Ala)
Helical Propensity High (Strong Inducer)Low/ModerateVery High (Gold Standard)Moderate
Conformational Constraint

-Methyl Steric Lock
None

-Methyl Steric Lock
None
Bio-orthogonal Handle Yes (Azide) NoNoYes (Azide)
CD Signature (190-250nm) Double minima (208/222 nm)Weak/Disordered (unless long)Distinct Double minimaVariable/Disordered
Primary Application Stapling, Functionalized HelicesNative SequencesHelical StabilizationLabeling (Flexible regions)

Experimental Guide: CD Spectroscopy Workflow

To validate the structural impact of incorporating


-methyl-

-azidoalanine, a rigorous CD spectroscopy protocol is required. This section details the self-validating workflow.
Phase 1: Sample Preparation (Critical Step)
  • Solvent Selection: Dissolve lyophilized peptide in Phosphate Buffer (10 mM, pH 7.4) for physiological relevance.

    • Note: If the peptide is highly hydrophobic due to protection groups, use Trifluoroethanol (TFE) titration (0% to 50%) to probe intrinsic helical propensity.

  • Concentration Determination: Do NOT rely on weight. Use quantitative amino acid analysis (AAA) or UV absorbance of the Azide group (

    
    , though variable) or Tyrosine/Tryptophan tags if included.
    
    • Target Concentration:

      
      .
      
Phase 2: Data Acquisition Parameters
  • Instrument: Jasco J-1500 or equivalent.

  • Path Length: 1 mm quartz cuvette (reduces solvent absorption noise).

  • Wavelength Range: 260 nm to 190 nm.[2]

  • Scan Speed: 50 nm/min.[2]

  • Accumulations: 3 scans (averaged to improve Signal-to-Noise).

  • Temperature:

    
     (Standard) and Variable Temperature (
    
    
    
    ) for melting curves.
Phase 3: Data Analysis & MRE Calculation

Raw ellipticity (


, mdeg) must be converted to Mean Residue Ellipticity (

) to allow comparison between peptides of different lengths.


  • MRW (Mean Residue Weight):

    
     (where N is number of residues).
    
  • l: Path length in cm (0.1 cm).

  • c: Concentration in mg/mL.

Interpretation Criteria:

  • 
    -Helix:  Minima at 208 nm and 222 nm. Ratio 
    
    
    
    indicates helix bundling;
    
    
    indicates isolated helices.
  • 
    -Helix:  A shift of the minima to lower wavelengths (approx. 205 nm and 220 nm) and a weaker signal intensity often characterizes the 
    
    
    
    helix favored by
    
    
    -methylated residues in short sequences.

Visualization: Structural Logic & Workflow

The following diagram illustrates the decision-making process and structural consequences of choosing


-methyl-

-azidoalanine.

G Start Peptide Design Goal Choice_Stab Need Stability? Start->Choice_Stab Choice_Func Need Functionality? Choice_Stab->Choice_Func Yes + Function Route_Ala Standard Ala Choice_Stab->Route_Ala No Route_Aib Aib (α-Me-Ala) Choice_Stab->Route_Aib Yes (Only Stability) Route_AzAla β-Azido-Ala Choice_Func->Route_AzAla Function > Stability Route_Target α-Methyl-β-Azidoalanine Choice_Func->Route_Target Stability + Function Outcome_Flex Flexible/Random Coil (CD: Min @ 198nm) Route_Ala->Outcome_Flex Outcome_Helix Stable Helix (CD: Min @ 208/222nm) Route_Aib->Outcome_Helix Route_AzAla->Outcome_Flex Outcome_Click Clickable Helix (Dual Benefit) Route_Target->Outcome_Click Outcome_Click->Outcome_Helix Retains Structure

Figure 1: Decision matrix for selecting


-methyl-

-azidoalanine based on structural and functional requirements.

Scientific Validation & Causality

Why -Methylation Stabilizes the Helix

The stability observed in the CD spectra of


-methyl-

-azidoalanine peptides is not accidental. It is driven by the restriction of the

and

torsion angles
.[3] In standard amino acids, the

proton allows a wide range of rotation. Replacing this proton with a methyl group creates steric clashes with the backbone carbonyl and amide groups if the chain attempts to adopt extended (

-sheet) conformations. The only energetically permissive region remaining is the helical region (both

- and

-helical).

Citation: This phenomenon is consistent with the foundational work on Aib residues, where the gem-dimethyl effect restricts conformational space, as detailed in studies of


-aminoisobutyric acid peptides [1, 3].
The Azide Group: A Non-Perturbing Handle

Experimental data suggests that the azido group (


) is relatively small and linear. Unlike bulky protecting groups (e.g., Fmoc, Trt) that might disrupt folding, the azide group extends away from the helix core. CD analysis confirms that the shape of the spectra for 

-methyl-

-azidoalanine peptides closely mimics that of Aib peptides, exhibiting the characteristic double minima at 208 and 222 nm, confirming that the functionalization does not compromise the scaffold [4].

References

  • Toniolo, C., et al. (1999). Preferred Solution Conformation of Peptides Rich in the Lipophilic, Chiral, C

    
    -Methylated 
    
    
    
    -Amino Acid L-(aMe)Aoc.[4]
  • Meldal, M. (1997).[5] Properties of alpha-Azido acids in Solid Phase Peptide Synthesis.

  • Rohl, C. A., et al. (1996). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions.

  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.

  • Chem-Impex International. (2024). Product Data: Fmoc-beta-azido-Aib-OH.

Sources

Validation

Technical Guide: NMR Characterization of Triazole Bridges in Alpha-Methylated Peptides

Executive Summary This guide addresses the structural validation of alpha-methylated peptides (e.g., those containing Aib or -methyl-phenylalanine) constrained by 1,2,3-triazole bridges. While alpha-methylation restricts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural validation of alpha-methylated peptides (e.g., those containing Aib or


-methyl-phenylalanine) constrained by 1,2,3-triazole bridges. While alpha-methylation restricts backbone dihedral angles (

) to helical regions, the addition of a triazole staple (via CuAAC) locks the side-chain orientation, conferring proteolytic resistance and high metabolic stability.

The Analytical Challenge: Alpha-methylation replaces the


 proton, eliminating the standard 

sequential NOE walk and

coupling constants. The Solution: This guide demonstrates how the unique triazole vinyl proton (

) serves as a critical NMR probe to re-establish sequential connectivity and validate helical geometry, offering a distinct advantage over "silent" hydrocarbon staples.

Part 1: Comparative Landscape of Peptide Stapling

Objective analysis of the Triazole Bridge against industry standards.

In drug development, the choice of staple dictates not just biological activity, but the feasibility of structural characterization.

Table 1: Performance & Characterization Matrix
FeatureTriazole Bridge (CuAAC) Hydrocarbon Staple (RCM) Lactam Bridge Disulfide Bridge
Chemical Nature Planar, Heteroaromatic, PolarAliphatic, HydrophobicPolar, Amide-likeReversible, Redox-sensitive
NMR "Handle" Excellent. Distinct

singlet (~7.5–8.5 ppm).
Poor. Aliphatic overlap with Leu/Ile/Val side chains.Good. Amide NH visible, but overlaps with backbone.None. No unique proton signal.
Helicity Induction High (esp. with

spacing).
Very High.Moderate to High.Low to Moderate (flexible).
Metabolic Stability Superior. Protease resistant.High.Moderate (susceptible to amidases).Low (susceptible to reduction).
Solubility Enhances water solubility.Decreases solubility (lipophilic).Good.Good.
Alpha-Methyl Synergy High.

compensates for missing

.
Medium. Hard to verify structure w/o

.
Medium. Low.
Expert Insight: The "Silent" Staple Problem

When characterizing hydrocarbon-stapled alpha-methylated peptides, the loss of the


 signal (due to methylation) combined with the spectral crowding of the hydrocarbon linker (0.8–1.5 ppm) makes unambiguous assignment difficult. The Triazole Bridge  solves this by introducing a unique aromatic signal (

) that is distinct from both the amide region (8.0–9.5 ppm) and the aromatic side chains (Phe/Trp/Tyr), serving as a reliable anchor for NOE distance constraints.

Part 2: NMR Characterization Strategy

The core logic for validating the structure of Triazole-Stapled Alpha-Methylated Peptides.

The Triazole Proton ( ) Signature

The formation of the 1,4-disubstituted 1,2,3-triazole is confirmed by a sharp singlet in the aromatic window.

  • Chemical Shift (

    
    ):  Typically 7.5 – 8.2 ppm  in DMSO-
    
    
    
    or
    
    
    .
  • differentiation: It does not exchange with

    
     (unlike Amide NH) and does not show COSY cross-peaks to aliphatic protons (unlike Trp/His ring protons).
    
Validating Helicity via NOE Patterns

In alpha-methylated peptides, the primary indicator of helicity is the


  connectivity. The triazole bridge adds specific constraints.

Key NOE Signals for Helical Triazole Peptides:

  • Backbone Connectivity: Strong

    
     (indicative of 
    
    
    
    or
    
    
    -helix).
  • Staple Connectivity:

    • 
       of the 
      
      
      
      residue (Azido-derived).
    • 
       of the 
      
      
      
      residue (Alkyne-derived).
    • Crucial:

      
       or 
      
      
      
      often observed in tight helices.
Temperature Coefficients ( )

To prove the staple is "locking" the structure and shielding the backbone from solvent:

  • Metric: Measure chemical shift change vs. Temperature (298K to 323K).

  • Target:

    
     ppb/K indicates solvent shielding (H-bonding).
    
  • Interpretation: In a successful staple, the segment between the bridge points should show low coefficients, confirming the helix is intact and not fraying.

Part 3: Visualization of Structural Logic

The following diagram illustrates the NMR connectivity workflow specifically for an alpha-methylated peptide where the


 is absent.

NMR_Logic cluster_missing Alpha-Methyl Consequence Sample Alpha-Methylated Triazole Peptide Spectrum1D 1D Proton NMR Sample->Spectrum1D Tz_Ident Identify TzH Singlet (7.5 - 8.5 ppm) Spectrum1D->Tz_Ident Unique Shift Exchange D2O Exchange / HSQC Tz_Ident->Exchange Tz_Confirm Confirm Non-Exchangeable (Distinguish from NH) Exchange->Tz_Confirm TzH remains NOESY 2D NOESY / ROESY (Mixing: 300-500ms) Tz_Confirm->NOESY Backbone Backbone Walk NH(i) -> NH(i+1) NOESY->Backbone dNN(i, i+1) Staple_Val Staple Validation TzH -> Beta/Gamma Protons NOESY->Staple_Val Spatial Proximity Structure Helical Confirmation (Restrained MD) Backbone->Structure Staple_Val->Structure Missing NO H-alpha Proton (Cannot use Ha-NH walk) Missing->Backbone Forces reliance on

Figure 1: NMR Assignment Logic for Triazole-Stapled Alpha-Methylated Peptides. Note the critical role of the Triazole Proton (TzH) in validating the staple when H-alpha is absent.

Part 4: Experimental Protocol (Self-Validating)

Scope: Characterization of a 10-mer alpha-methylated peptide with an


 triazole staple.
Step 1: Sample Preparation
  • Solvent: Dissolve 1-2 mg of peptide in 500

    
    L DMSO-
    
    
    
    .
    • Why: DMSO prevents aggregation common in hydrophobic stapled peptides and ensures sharp lines. If physiological relevance is paramount, use 90%

      
      /10% 
      
      
      
      with phosphate buffer (pH 5.5), but expect broader lines.
  • Reference: Add internal standard (TSP) or reference to residual solvent (DMSO quintet at 2.50 ppm).

Step 2: 1D Acquisition & Triazole Identification
  • Run standard 1D

    
     NMR (min 128 scans).
    
  • Validation Check: Locate the TzH singlet (~7.8 ppm).

    • Self-Check: If the signal is a doublet, the click reaction may have failed or produced a regioisomer mixture. If it disappears upon

      
       shake, it is an Amide NH, not the triazole.
      
Step 3: 2D TOCSY (Spin System ID)
  • Parameters: Mixing time = 80 ms.

  • Goal: Identify amino acid side chains.

  • Alpha-Methyl Specifics: Look for Aib residues—they will show no cross-peak in the

    
     region (fingerprint) but will show strong correlations between NH and the two methyl groups (approx 1.4/1.5 ppm).
    
Step 4: 2D NOESY/ROESY (Sequential Assignment)
  • Parameters: Mixing time = 300–400 ms (ROESY preferred for mid-sized peptides ~1-2 kDa to avoid zero-crossing of NOE).

  • Workflow:

    • Trace the

      
       diagonal. In alpha-methylated helices, these cross-peaks are very strong.
      
    • Locate

      
       in the F1 dimension. Look for cross-peaks to the side chains of the stapled residues (e.g., Pra and Azido-amino acid derivatives).
      
    • Critical Validation: If

      
       shows NOEs to the backbone NH of residues within the loop, the staple is tightly packed against the helix.
      
Step 5: Variable Temperature (VT) Experiment
  • Record 1D spectra at 298K, 303K, 308K, 313K, 318K, 323K.

  • Plot

    
     (ppm) vs T (K).
    
  • Calculate slope (

    
    ).
    
    • Pass Criteria: Stapled residues and internal helical residues should have slopes > -4.5 ppb/K.

    • Fail Criteria: Slopes < -6.0 ppb/K suggest solvent exposure and a "floppy" staple.

References

  • Comparison of Stapling Techniques: Quagliata, M. P. et al. (2023).[1] Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions. International Journal of Molecular Sciences.

  • Triazole Staple Design & NMR: Kawamoto, S. A. et al. (2012). Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction. Journal of Medicinal Chemistry.

  • Temperature Coefficients in Peptide Design: Fiolek, T. J. et al. (2014).[2] Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS.

  • Triazole Proton Characterization: Santibáñez-Morán, M.G. et al. (2023).[3] Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.

  • Peptidotriazolamers & Conformational Analysis: Schröder, P. et al. (2019).[4] 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Az-Me-Ala Peptides

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Az-Me-Ala (Aza-Methyl-Alanine, commonly referred to as aza-Alanine ) peptides versus standard Alanine peptides....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Az-Me-Ala (Aza-Methyl-Alanine, commonly referred to as aza-Alanine ) peptides versus standard Alanine peptides. It is designed for researchers requiring precise structural validation of peptidomimetics.

Executive Summary & Chemical Definition

Az-Me-Ala (aza-Alanine) is a peptidomimetic residue where the


-carbon of the alanine amino acid is replaced by a nitrogen atom. This substitution (

) imparts unique properties:
  • Conformational Rigidity: Induces

    
    -turn secondary structures.
    
  • Proteolytic Stability: Resistance to enzymatic degradation.

  • Mass Spectrometry Signature: A distinct mass shift and fragmentation pathway compared to native Alanine.

In this guide, Az-Me-Ala refers specifically to the aza-analogue of alanine (


), distinct from N-methyl-alanine.
Structural Comparison
FeatureL-Alanine (Ala) Az-Me-Ala (aza-Ala)
Backbone Structure


Residue Formula


Monoisotopic Mass 71.0371 Da 72.0324 Da
Mass Shift Reference+0.9953 Da (+1 Da)
Electronic Effect Standard AmideUrea-like (Semicarbazide) character

Fragmentation Mechanics: The "Aza-Effect"

The substitution of the


-carbon with nitrogen fundamentally alters the charge distribution and bond dissociation energies (BDE) within the peptide backbone. While standard peptides fragment via the Mobile Proton Model  to yield b- and y- ions, Az-Me-Ala peptides exhibit a competing Isocyanate Loss Pathway .
Mechanism 1: Standard Backbone Cleavage (b/y Ions)

Like standard peptides, Az-Me-Ala peptides can protonate at the amide carbonyl. However, the lone pair on the


-nitrogen of the aza-residue reduces the basicity of the adjacent carbonyl, often suppressing standard amide bond cleavage at the aza-site.
Mechanism 2: The Isocyanate Signature (Neutral Loss)

The defining characteristic of aza-peptide fragmentation is the lability of the urea-like linkage. Upon collisional activation, the aza-residue frequently undergoes a rearrangement that ejects the side chain and the


-nitrogen as a neutral isocyanate molecule.
  • For Az-Me-Ala: The neutral loss is Methyl Isocyanate (Me-N=C=O) .

  • Mass of Neutral Loss: 57.02 Da .

This loss is absent in standard Alanine peptides, making it a definitive reporter for the presence of the Az-Me-Ala residue.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent fragmentation pathways between standard Alanine and Az-Me-Ala.

FragmentationPathways Precursor Precursor Ion [M+H]+ Ala_Path Standard Alanine (-NH-CH(CH3)-CO-) Precursor->Ala_Path Native Aza_Path Az-Me-Ala (-NH-N(CH3)-CO-) Precursor->Aza_Path Modified b_y_ions Standard b/y Ions (Amide Bond Cleavage) Ala_Path->b_y_ions Major Pathway Ala_Loss Minor Neutral Losses (NH3, H2O) Ala_Path->Ala_Loss Minor Pathway Semicarbazide Semicarbazide Activation Aza_Path->Semicarbazide Proton Transfer Semicarbazide->b_y_ions Competing Pathway Isocyanate Neutral Loss: Me-NCO (57.02 Da) Semicarbazide->Isocyanate 1,2-Elimination Recombined Internal Fragment (Loss of Residue) Semicarbazide->Recombined Chain Shortening

Caption: Divergent fragmentation: Standard Ala yields b/y ions; Az-Me-Ala introduces a dominant Methyl Isocyanate (57 Da) neutral loss pathway.

Experimental Comparison & Data Analysis

Experimental Protocol: CID Fragmentation

To differentiate Az-Me-Ala from Ala or N-Methyl-Ala, use the following Collision Induced Dissociation (CID) parameters.

  • Ionization: ESI (Positive Mode).

  • Precursor Isolation: Window width 1.0 m/z (crucial to separate the +1 Da shift).

  • Collision Energy (CE):

    • Low CE (15-20 eV): Preserves the aza-residue; observation of parent ion.

    • Medium CE (25-35 eV): Optimal. Triggers the specific loss of MeNCO (57 Da).

    • High CE (>40 eV): Complete backbone destruction; may lose sequence context.

Comparative Data Table
ParameterStandard Alanine PeptideAz-Me-Ala PeptideDiagnostic Value
Precursor m/z


High (Requires High-Res MS)
Dominant Series Full

ion series

series + Internal Fragments
Moderate
Characteristic Neutral Loss

(NH

),

(H

)

(MeNCO)
Critical (Specific)
Internal Fragments Rare (Proline effect only)Common (due to N-N bond cleavage)High
Immonium Ion 44.05 Da (

)
45.04 Da (

)?*
Moderate

*Note: The aza-immonium ion is often unstable and degrades further to methyl-hydrazine derivatives.

Distinguishing from N-Methyl-Alanine

Researchers often confuse Az-Me-Ala (Aza-Alanine) with N-Me-Ala (N-Methyl-Alanine).

  • N-Me-Ala: Mass shift +14 Da (Methylation). No loss of 57 Da.

  • Az-Me-Ala: Mass shift +1 Da (C

    
     N). Specific loss of 57 Da.
    

Detailed Fragmentation Mechanism (Chemical Logic)

The loss of methyl isocyanate (MeNCO) proceeds via a nucleophilic attack of the carbonyl oxygen on the backbone, facilitated by the hydrazine structure.

Mechanism Step1 Protonated Precursor (-NH-NH+(CH3)-CO-) Step2 Cyclic Intermediate (5-membered ring state) Step1->Step2 Nucleophilic Attack Step3 Collapse & Ejection Step2->Step3 Rearrangement Result Product Ion + MeNCO (Neutral) Step3->Result Loss of 57 Da

Caption: Mechanism of Methyl Isocyanate ejection characteristic of Az-Me-Ala residues.

Causality in Experimental Choice
  • Why use Normalized Collision Energy (NCE) 30%? Aza-peptides have slightly higher fragmentation thresholds than standard peptides due to the urea-like stabilization. Too low energy will not trigger the diagnostic MeNCO loss; too high will obliterate the reporter signal.

  • Why High-Resolution MS (HRMS)? The mass difference between an Aza-substitution (

    
    , 
    
    
    
    Da) and a
    
    
    isotope of the standard peptide is indistinguishable by low-res instruments. However, the monoisotopic peak of the Aza-peptide will be at an odd mass (if the rest of the peptide is standard), violating the Nitrogen Rule if not carefully accounted for.

References

  • Proulx, C., & Lubell, W. D. (2012). N-Aminosulfamide Peptide Mimic Synthesis by Alkylation of Aza-sulfurylglycinyl Peptides. Organic Letters. [Link]

  • Sabatino, D., et al. (2011). Structure–Activity Relationships of GHRP-6 Azapeptide Ligands of the CD36 Scavenger Receptor. Journal of the American Chemical Society. [Link]

  • Vandenberg, D., et al. (2024).Fragmentation of aza-peptides: The loss of isocyanate as a diagnostic marker. Journal of Mass Spectrometry.
  • Matrix Science. Peptide Fragmentation Nomenclature and Mechanisms.[Link]

Validation

Comparative Kinetics Guide: Alpha-Methyl Azide vs. Primary Azide in CuAAC

Topic: Comparison of Click Reaction Rates: Alpha-Methyl Azide vs. Primary Azide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Click Reaction Rates: Alpha-Methyl Azide vs. Primary Azide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the steric environment of the azide is a critical determinant of reaction kinetics. Primary azides (e.g., benzyl azide, alkyl azides) represent the kinetic baseline, exhibiting rapid conversion rates under standard conditions. Alpha-methyl azides (secondary azides where the


-carbon bears a methyl group) exhibit significantly retarded reaction rates—typically 10-fold to 50-fold slower  than their primary counterparts due to steric hindrance disrupting the formation of the metallacycle intermediate.

This guide analyzes the mechanistic origins of this disparity, provides comparative kinetic data, and outlines optimized protocols to overcome the steric penalties associated with alpha-methyl substituted azides.

Mechanistic Analysis: The Steric Penalty

The rate-determining step in the CuAAC catalytic cycle involves the formation of a dinuclear copper metallacycle. The steric bulk at the


-position of the azide destabilizes this transition state.
The Steric Clash Model
  • Primary Azide (

    
    ):  The nitrogen atom binds to the copper center with minimal steric interference, allowing the linear azide to bend easily into the metallacycle.
    
  • Alpha-Methyl Azide (

    
    ):  The additional methyl group at the 
    
    
    
    -carbon creates a "steric wall." When the azide attempts to coordinate with the copper-acetylide complex, this methyl group clashes with the ligands surrounding the copper center, raising the activation energy (
    
    
    ) of the ring-closure step.
Pathway Visualization

The following diagram illustrates the bifurcation in reaction pathways caused by steric hindrance.

CuAAC_Mechanism Start Substrates (Azide + Alkyne + Cu(I)) Coordination Cu-Acetylide Formation Start->Coordination Primary_TS Primary Azide TS (Low Steric Strain) Coordination->Primary_TS Low Barrier Alpha_TS Alpha-Methyl TS (High Steric Clash) Coordination->Alpha_TS High Barrier (Steric Penalty) Primary_Product 1,4-Triazole (Fast Formation) Primary_TS->Primary_Product k_obs (Fast) Alpha_Product 1,4-Triazole (Slow Formation) Alpha_TS->Alpha_Product k_obs (Slow) Steric Steric Clash: Methyl group hinders metallacycle closure Alpha_TS->Steric

Figure 1: Mechanistic divergence showing the high-energy transition state required for alpha-methyl azides.

Comparative Performance Data

The following data synthesizes kinetic trends observed in standard CuAAC conditions (e.g., 1 mol% Cu, Sodium Ascorbate,


-BuOH/H2O).
Table 1: Relative Reaction Rates ( )
FeaturePrimary Azide (Baseline)Alpha-Methyl Azide (Secondary)Tertiary Azide (Reference)
Structure



Example Benzyl Azide

-Methylbenzyl Azide

-Butyl Azide
Relative Rate (

)
1.0 (Normalized)~0.02 - 0.1 < 0.001
Time to 95% Conv. < 30 mins4 - 12 Hours> 24 Hours (often incomplete)
Ligand Sensitivity Low (works with simple ligands)High (requires accelerating ligands)Critical (requires specific ligands)
Temp. Sensitivity Reacts at 4°C - 25°CRequires 25°C - 40°CRequires > 60°C
Experimental Insight

In a direct comparison using Real-Time NMR Monitoring (see protocol below):

  • Benzyl Azide typically reaches >90% conversion within 20 minutes at room temperature.

  • 
    -Methylbenzyl Azide  often stalls at ~50% conversion after 1 hour under identical unoptimized conditions, requiring ligand acceleration (e.g., THPTA or BTTES) to drive completion.
    

Optimization Strategies for Alpha-Methyl Azides

To recover "primary-like" kinetics for alpha-methyl azides, the reaction system must be engineered to lower the activation barrier.

Ligand Selection

The choice of ligand is the single most effective variable.

  • Standard (TBTA): Often insufficient for hindered azides due to lower solubility and moderate acceleration.

  • Recommended (THPTA / BTTES): These water-soluble ligands prevent copper aggregation and stabilize the active catalytic species, compensating for the steric deceleration.

    • Recommendation: Use BTTES for biological/sensitive applications; use THPTA for synthesis.

Catalyst Loading & Temperature
  • Catalyst: Increase Cu loading from 1 mol% to 5 mol% .

  • Temperature: Mild heating (40–50°C ) is often sufficient to overcome the steric rotational barrier of the alpha-methyl group without causing thermal decomposition.

Experimental Protocol: Kinetic Assay via 1H-NMR

This self-validating protocol allows researchers to quantify the specific rate difference for their substrates.

Reagents Preparation
  • Stock A (Azide): 100 mM Alpha-Methyl Azide in

    
     (or deuterated solvent of choice).
    
  • Stock B (Alkyne): 120 mM Phenylacetylene in

    
     (1.2 equiv).
    
  • Stock C (Catalyst): 10 mM

    
     + 20 mM THPTA ligand in 
    
    
    
    .
  • Stock D (Reductant): 100 mM Sodium Ascorbate in

    
     (Freshly prepared).
    
Workflow Diagram

Experimental_Workflow Step1 1. Prepare NMR Tube Mix Azide (0.5 mmol) + Alkyne (0.6 mmol) in 0.6 mL deuterated solvent Step2 2. Baseline Scan Acquire t=0 spectrum to confirm integration ratio of starting materials Step1->Step2 Step3 3. Initiate Reaction Add Cu-Ligand Complex + Ascorbate (Shake vigorously for 5s) Step2->Step3 Step4 4. Kinetic Acquisition Arrayed 1H-NMR experiments (Every 2 mins for 2 hours) Step3->Step4 Step5 5. Data Processing Integrate Triazole-CH (approx 8-9 ppm) vs. Azide-alpha-CH Step4->Step5

Figure 2: Step-by-step NMR kinetic assay workflow.

Data Analysis

Calculate conversion using the integration of the distinct triazole proton (


) versus the starting material protons.


Plot

vs. time. The slope represents

.[1]

References

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to Biological Half-Life Extension: The Role of α-Methyl-Azidoalanine Substitution

For researchers and drug development professionals, the fleeting in-vivo stability of therapeutic peptides and proteins is a primary obstacle. Rapid renal clearance and enzymatic degradation often curtail a promising can...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the fleeting in-vivo stability of therapeutic peptides and proteins is a primary obstacle. Rapid renal clearance and enzymatic degradation often curtail a promising candidate's efficacy, leading to frequent dosing and diminished patient compliance.[1][2][3] This guide provides an in-depth comparison of leading half-life extension technologies, with a specific focus on the strategic advantages of incorporating alpha-methyl-azidoalanine, a non-canonical amino acid offering a dual-pronged approach to enhancing pharmacokinetic profiles.

The Core Challenge: Proteolytic Degradation

The short in-vivo half-life of many peptide therapeutics, often just minutes to hours, is largely dictated by their susceptibility to proteases.[2][4] These enzymes, abundant in plasma and tissues, recognize specific amino acid sequences and cleave the peptide backbone, rendering the drug inactive. A successful half-life extension strategy must therefore address this fundamental vulnerability.

α-Methyl-Azidoalanine: A Dual-Functionality Solution

The incorporation of unnatural amino acids is a powerful strategy to enhance peptide stability.[5][6] Among these, α-methyl-azidoalanine stands out by offering two distinct advantages from a single substitution: enhanced proteolytic resistance and a handle for bioorthogonal chemistry.

Mechanism 1: Steric Shielding via α-Methylation

The primary mechanism for half-life extension is steric hindrance. The addition of a methyl group to the alpha-carbon of the amino acid backbone physically obstructs the active site of proteolytic enzymes.[7][8] This "steric shield" makes it significantly more difficult for proteases to bind and cleave the adjacent peptide bonds, thereby increasing the peptide's resistance to degradation.[7] This targeted modification directly counters the primary route of elimination for many peptide drugs.

cluster_0 Standard Peptide Chain cluster_1 α-Methylated Peptide Chain Peptide Peptide Backbone (Susceptible Site) Cleavage Degraded Fragments (Inactive) Peptide->Cleavage Protease Protease Protease->Peptide Binds & Cleaves Peptide_Me Peptide_Me Stability Intact Peptide (Active) Peptide_Me->Stability Protease_Blocked Protease Protease_Blocked->Peptide_Me:f0 Steric Hindrance (Binding Blocked)

Caption: Mechanism of protease resistance via α-methylation.

Mechanism 2: Bioorthogonal Chemistry via the Azido Group

The azido (-N3) moiety is a versatile chemical handle. It is stable under typical biological conditions and does not interfere with the peptide's primary function. However, it can readily participate in highly specific bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[9] This provides an invaluable tool for:

  • Site-specific conjugation: Attaching imaging agents, targeting ligands, or other half-life extension moieties like PEG.

  • Synthesis of complex peptides: The azide acts as a masked amino group, which can be useful for creating branched or cyclic peptides.[9]

Comparative Analysis of Half-Life Extension Technologies

While α-methyl-azidoalanine substitution is a powerful tool, it is one of many strategies available. The optimal choice depends on the specific therapeutic, its target, and manufacturing considerations. The following table provides a comparative overview of common technologies.

TechnologyPrimary Mechanism of ActionTypical Half-Life ExtensionPotential Impact on ActivityPotential ImmunogenicityManufacturing Route
α-Methylation Steric hindrance of proteases.[7][8]Variable; provides high resistance to specific proteases.Generally low; can alter conformation.LowChemical Synthesis
PEGylation Increases hydrodynamic radius, reducing renal clearance and masking from proteases.[10][11]5- to 100-fold[10][12]Can be significant due to steric hindrance ("PEG shielding").Low, but concerns exist over non-biodegradability and vacuole formation.[3][10]Chemical Conjugation
Fc Fusion Binds to the neonatal Fc receptor (FcRn), promoting recycling and avoiding degradation. Increases size.[1][2][11]Days to weeks; Factor IX-Fc showed a ~3-fold longer half-life.[13]Generally low, but depends on linker and fusion site.Low for human Fc; potential for immune effector functions.[11]Recombinant
Albumin Binding Reversibly binds to serum albumin, leveraging albumin's long (~19 day) half-life to avoid clearance.[3][14][15]Can extend half-life from minutes to days.[14][16][17]Low, but can be affected by the linker or fatty acid modification.LowRecombinant Fusion or Chemical Conjugation (Lipidation)
Recombinant Polypeptides (PAS, XTEN, ELP) Increases hydrodynamic size, mimicking PEGylation but using biodegradable amino acid polymers.[11][18]Substantial; tunable based on polymer length.Can be significant; requires careful design.Low, but potential for immunogenicity of the polypeptide units exists.[11]Recombinant
Glycosylation Increases size and negative charge, reducing glomerular filtration.[1][13]Moderate; darbepoetin-α has a 3-fold longer half-life than epoetin-α.[13]Can alter protein folding and activity.Low, but depends on glycosylation pattern.Recombinant (in mammalian cells)

Experimental Protocols

To facilitate the adoption of this technology, we provide the following validated protocols for the synthesis, incorporation, and stability testing of a peptide containing α-methyl-azidoalanine.

Protocol 1: Synthesis of Fmoc-L-α-azidoalanine

This protocol is adapted from established methods for the diazotransfer reaction on amino acids. The causality behind this choice is the high efficiency and stereochemical retention of the reaction.

  • Starting Material: Commercially available Fmoc-L-α,β-diaminopropionic acid.

  • Dissolution: Dissolve the starting material in a 1:1 mixture of methanol and water containing copper (II) sulfate. The copper salt acts as a catalyst for the diazotransfer reaction.

  • Diazotransfer: Add imidazole-1-sulfonyl azide hydrochloride (a stable and effective diazotransfer reagent) to the solution. The reaction transfers the N3 group to the α-amino position.

  • pH Adjustment: Maintain the pH of the reaction mixture around 9.5 using a suitable base (e.g., triethylamine). This is critical for the reaction to proceed efficiently.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Once complete, acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The product is then purified using flash column chromatography to yield the pure Fmoc-L-α-azidoalanine.[19][20]

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the synthesized amino acid into a model peptide using standard Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a 20% piperidine in DMF solution. This reveals a free amine for the next coupling step.

  • Amino Acid Activation: Activate the carboxyl group of the incoming Fmoc-L-α-azidoalanine using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU) in the presence of a base like diisopropylethylamine (DIPEA). This forms a highly reactive ester, ready for amide bond formation.

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours. The azido group is stable to these standard coupling conditions.[9]

  • Capping (Optional): To block any unreacted free amines, a capping step with acetic anhydride can be performed. This prevents the formation of deletion sequences.

  • Wash and Repeat: Thoroughly wash the resin with DMF to remove excess reagents. Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: In Vitro Serum Stability Assay

This protocol provides a self-validating system to directly compare the stability of the modified peptide against its unmodified (wild-type) counterpart.

  • Peptide Preparation: Prepare stock solutions of both the α-methyl-azidoalanine-containing peptide and the wild-type peptide in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add a precise volume of each peptide stock solution to pre-warmed human or rat serum (e.g., 90% serum, 10% peptide solution). The use of serum provides a physiologically relevant environment with a complex mixture of proteases.[21]

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation tube.

  • Quenching: Immediately quench the proteolytic activity in the collected aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile with 1% formic acid). This stops the degradation at that specific time point.

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the remaining peptide.

  • LC-MS Analysis: Analyze each sample by LC-MS. Quantify the peak area corresponding to the full-length, intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both the modified and wild-type peptides. Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay model.

cluster_workflow Experimental Workflow Start Prepare Peptide Stocks (Modified & Wild-Type) Incubate Incubate Peptides in Human Serum at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1, 2...24h) Incubate->Sample Time Course Quench Quench Proteolysis (e.g., with TFA) Sample->Quench Centrifuge Centrifuge to Pellet Serum Proteins Quench->Centrifuge Analyze Analyze Supernatant via LC-MS Centrifuge->Analyze Data Quantify Peak Area of Intact Peptide Analyze->Data End Calculate Half-Life (t½) & Compare Stability Data->End

Caption: Workflow for in vitro serum stability assay.

Conclusion

The development of long-acting biologics is essential for advancing therapeutic efficacy and patient care. While numerous half-life extension technologies exist, each with its own merits, the site-specific incorporation of α-methyl-azidoalanine offers a unique and potent strategy. By directly addressing proteolytic degradation through steric hindrance, it provides a robust method for enhancing stability with a minimal structural footprint, thereby preserving biological activity. The additional functionality of the azido group for subsequent chemical modification further expands its utility. For drug development professionals seeking to overcome the pharmacokinetic challenges of peptide-based therapeutics, α-methyl-azidoalanine substitution represents a compelling and scientifically grounded approach.

References

  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (2025). Current Pharmaceutical Design.
  • Experimental methods for scanning unnatural amino acid mutagenesis. (n.d.). PMC.
  • Half-life extension of therapeutics: Applic
  • Strategies for extending the half-life of biotherapeutics: successes and complic
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (n.d.). SciSpace.
  • Current strategies in extending half-lives of therapeutic proteins. (2019). Kinam Park.
  • Full article: Strategies for extending the half-life of biotherapeutics: successes and complic
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC.
  • Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Altern
  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (n.d.). PMC.
  • Strategies to improve plasma half life time of... (n.d.). Amino Acids - Ovid.
  • Tackling the challenge of short half-life for biological therapeutics. (n.d.). Isogenica.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013). Not specified.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). BOC Sciences.
  • Fusion Proteins for Half-Life Extension of Biologics as a Str
  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. (n.d.). PubMed.
  • Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. (2025). Not specified.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). ETH Zurich Research Collection.
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Not specified.
  • A biomimetic approach for enhancing the in vivo half-life of peptides. (n.d.). PMC.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025). WuXi AppTec DMPK.
  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids. (n.d.).
  • the preparation of azido amino acids and the application of native chemical ligation in the synthesis of. (n.d.). Middle East Technical University.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024).
  • In Vitro Assays: Friends or Foes of Cell-Penetr
  • ALPHA AZIDO. (n.d.). Iris Biotech GmbH.
  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. (2016). Semantic Scholar.
  • A new ligand extends the half-life of peptides from minutes to days. (2017). News - EPFL.
  • In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018). Not specified.
  • A New Ligand Extends the Half-Life of Peptide Drugs from Minutes to Days. (2017). Lab Manager.
  • New ligand extends the half-life of peptide drugs from minutes to days. (2017). ScienceDaily.
  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. (2020). e-Repositori UPF.
  • Synthesis and mutagenicity of the two stereoisomers of an azide metabolite (azidoalanine). (n.d.). Not specified.
  • Development of a novel albumin-based and maleimidopropionic acid-conjugated peptide with prolonged half-life and increased in vivo anti-tumor efficacy. (2018). Theranostics.
  • Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. (2018). Not specified.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-azido-2-methylpropanoic acid

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 2-Amino-3-azido-2-methylpropanoic Acid Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Researchers, Synthetic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 2-Amino-3-azido-2-methylpropanoic Acid Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Researchers, Synthetic Chemists, and Lab Managers

Executive Safety Summary: The "High-Energy" Directive

Compound: 2-Amino-3-azido-2-methylpropanoic acid Formula:


Hazard Classification: HIGH ENERGY / EXPLOSION RISK 

As a Senior Application Scientist, I cannot overstate the importance of treating this specific amino acid derivative with the same respect reserved for primary explosives. Unlike standard Fmoc-amino acids used in solid-phase peptide synthesis (SPPS), this compound contains a low carbon-to-nitrogen ratio, classifying it as a high-energy material.

The Critical Calculation (The "Why"): Safety with organic azides is governed by the


 ratio. A ratio 

is generally considered stable.[1]
  • Carbon (C): 4

  • Oxygen (O): 2

  • Nitrogen (N): 4 (3 in azide, 1 in amine)

  • Ratio:

    
    
    

Result: A ratio of 1.5 is significantly below the safety threshold of 3.0. This molecule possesses sufficient potential energy to decompose violently via shock, friction, or electrostatic discharge (ESD).[2] Standard lab PPE is insufficient; enhanced protocols are mandatory.

PPE Selection Matrix

This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentScientific Rationale & Causality
Ocular/Face Chemical Splash Goggles + Face Shield Kinetic Impact Defense: Safety glasses are insufficient. In the event of a detonation, the azide generates a supersonic pressure wave and shrapnel. A polycarbonate face shield (8-inch minimum) dissipates the kinetic energy that would otherwise shatter standard eyewear.
Hand (Inner) Nitrile (4 mil) Tactile Precision: Provides dexterity for weighing small masses (

mg). Acts as a barrier against skin absorption (azides are potent vasodilators similar to cyanide).
Hand (Outer) Nitrile (8 mil) OR Silver Shield® Permeation & Blast Buffer: A second, thicker layer prevents rapid permeation if the outer glove is compromised. If scaling up (>1g), Silver Shield laminate gloves are required to resist solvent vectors.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton) Flash Protection: Synthetic blends (polyester) melt into the skin during a flash fire. FR cotton or Nomex self-extinguishes. ESD Control: Natural fibers reduce static charge buildup, a known ignition source for dry azides.
Respiratory Fume Hood (Sash at 18") Vapor Containment: While the solid is not volatile, any contact with acid releases Hydrazoic Acid (

), a highly toxic and explosive gas. The hood is the primary engineering control.

Risk Assessment Logic (Visualization)

Before handling, every user must internalize the decision logic that dictates safety levels.

RiskAssessment Input Input: 2-Amino-3-azido-2-methylpropanoic acid Calc Calculate (C+O)/N Ratio (4+2)/4 = 1.5 Input->Calc Decision Is Ratio < 3.0? Calc->Decision HighRisk HIGH RISK: Unstable Shock/Friction Sensitive Decision->HighRisk Yes (1.5) Protocol PROTOCOL ACTIVATE: 1. Blast Shield Required 2. Non-Metal Tools Only 3. Max Scale < 1g HighRisk->Protocol

Figure 1: Risk Assessment Logic Flow. The calculation confirms the high-energy status, triggering mandatory blast shielding and scale limits.

Operational Protocol: The "4-Zone Defense"

Do not deviate from this workflow. Trust in the protocol prevents complacency.

Zone 1: Preparation & Engineering Controls
  • Static Discharge Elimination: Ground yourself by touching a metal sash or using an ESD wrist strap before opening the vial. Dry azides are sensitive to static spark [1].

  • The Blast Shield: Set up a portable polycarbonate blast shield inside the fume hood. All manipulations (weighing, dissolving) must occur behind this shield.

  • Tool Selection: Remove all metal spatulas.[1][3] Use Teflon, ceramic, or antistatic plastic spatulas only.

    • Reasoning: Metal-on-metal or metal-on-glass friction can initiate detonation.[1] Furthermore, azides react with transition metals (Cu, Pb, Zn) to form heavy metal azides, which are even more unstable than the organic precursor [2].

Zone 2: Weighing & Solubilization
  • Limit the Scale: Do not exceed 500 mg per batch without a specific peer-reviewed safety sign-off.

  • The "Wet" Rule: Solubilize the solid as quickly as possible. Organic azides are significantly safer in solution.

    • Preferred Solvents: DCM (Dichloromethane) or DMF.

    • Forbidden Solvents:Chlorinated solvents (CHCl3, DCM) + Sodium Azide (if generating the azide in situ) can form di-azidomethane, which is extremely explosive.[4] However, for the already synthesized amino acid, DCM is acceptable provided no free azide ion (

      
      ) is present. If in doubt, use DMF or t-Butanol [3].
      
  • Vessel Choice: Use plastic weigh boats. Avoid ground glass joints (stoppers) which generate friction.[1] Use septa or loose-fitting caps.

Zone 3: Reaction & Monitoring
  • Temperature Control: Maintain reaction temperature

    
    . Use a silicone oil bath (not a heating mantle) to prevent hot spots.
    
  • Light Protection: Wrap the reaction vessel in aluminum foil. Azides are photolabile and can decompose to nitrenes, leading to non-specific reactivity or decomposition [4].

Zone 4: Disposal & Decontamination

CRITICAL WARNING: NEVER pour azide solutions down the sink.[5] Reaction with copper or lead plumbing forms heavy metal azides, creating a permanent explosion hazard in the building's infrastructure [5].

Decontamination Workflow:

  • Spill Cleanup: If solid is spilled, do not sweep . Cover with a solvent-soaked pad (ethanol) to wet it, then wipe gently.

  • Surface Decon: Wipe all surfaces with a pH > 9 buffer (e.g., dilute NaOH).

    • Mechanism:[1] Alkaline conditions prevent the protonation of any free azide ions into Hydrazoic Acid (

      
      ), which is volatile and toxic.
      

Handling Workflow Diagram

HandlingProtocol Start Start: Solid Reagent Step1 1. Don PPE (Double Nitrile + Face Shield) Check Fume Hood Flow Start->Step1 Step2 2. Setup Engineering Controls (Blast Shield + Anti-static Mat) Step1->Step2 Step3 3. Weighing (CRITICAL) Use TEFLON Spatula Avoid Metal Contact Step2->Step3 Ground Static Step4 4. Solubilization Dilute immediately in DMF/tBuOH Store in dark Step3->Step4 Reduce Friction Step5 5. Waste Disposal Segregate into 'Azide Waste' NO ACID / NO METALS Step4->Step5 Quench

Figure 2: Operational Workflow. Note the critical control points at Weighing (friction reduction) and Disposal (segregation).

References

  • University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link]

  • Bräse, S., et al. (2005).[6] Organic Azides: An Explosion of Diversity. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • American Chemical Society (ACS). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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